DBCO-C-PEG1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPIBDQFMSUYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of DBCO-C-PEG1 in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of Dibenzocyclooctyne (DBCO) reagents in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the role of the DBCO-C-PEG1 linker. It details the reaction kinetics, experimental protocols, and the impact of linkers on the efficiency of this premier bioorthogonal reaction.
Core Principles of SPAAC with DBCO Reagents
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for in vivo applications.[2][3] The reaction's driving force is the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring.[][5]
The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[1] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][6] The reaction is highly specific; the DBCO and azide groups react exclusively with each other, even in the presence of other functional groups like amines, thiols, or carboxylic acids found on biomolecules.[7][8]
The Role of the DBCO Moiety
Dibenzocyclooctyne (DBCO) is one of the most reactive cyclooctynes used in SPAAC.[9] Its high reactivity is attributed to significant ring strain and electronic factors.[10] The fusion of two benzene rings to the cyclooctyne core further activates the alkyne for cycloaddition. This high intrinsic reactivity allows for rapid kinetics even at low reactant concentrations, which is crucial for biological applications.[2]
The Influence of the C-PEG1 Linker
While the DBCO group provides the reactivity, the linker connecting it to the molecule of interest plays a critical role in the overall performance of the bioconjugation. The "C-PEG1" in this compound refers to a linker arm, typically a single polyethylene glycol (PEG) unit.
Key advantages of incorporating a PEG linker include:
-
Enhanced Solubility: The DBCO moiety is inherently hydrophobic. A hydrophilic PEG linker significantly improves the water solubility of the reagent, which is essential for reactions in aqueous biological buffers.[3][11]
-
Reduced Steric Hindrance: The PEG spacer extends the DBCO group away from the surface of the biomolecule (e.g., an antibody).[11][12] This increased distance minimizes steric hindrance, allowing the azide-containing molecule to access the DBCO group more easily. This can lead to a significant increase in reaction rates, with studies showing an average enhancement of 31 ± 16%.[12][13][14]
-
Mitigated Aggregation: The hydrophilic nature of the PEG linker helps prevent the aggregation of labeled biomolecules, which can be a problem with hydrophobic reagents.[11] This is critical for maintaining the function and stability of proteins and other macromolecules.[11]
The specific "C" designation often refers to a carbon-based chain, such as a caproic acid linker, which provides additional spacing and a functional handle for attachment.
Quantitative Data: Reaction Kinetics
The efficiency of SPAAC is best evaluated by its second-order rate constant (k). DBCO derivatives are known for their fast reaction kinetics compared to other cyclooctynes.
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| DBCO Derivatives | ~0.1 - 2.0 [12] | High reactivity, preferred for speed-critical applications.[10] |
| DIBO | ~0.3 - 0.7[10] | Robust reactivity. |
| BCN | ~0.06 - 0.1[10] | Slower, but smaller and less lipophilic.[10] |
Table 1: Comparison of second-order rate constants for common cyclooctynes reacting with benzyl azide. Note: Rates can vary based on solvent, temperature, and specific reactant structures.
The reaction rate is also influenced by buffer conditions and pH. Generally, higher pH values tend to increase SPAAC reaction rates.[12][14] For instance, reactions in HEPES buffer at pH 7 have shown higher rate constants than in PBS at the same pH.[14]
| Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) for Sulfo DBCO-amine |
| PBS (pH 7) | 0.32–0.85[14] |
| HEPES (pH 7) | 0.55–1.22[14] |
Table 2: Effect of buffer on SPAAC reaction rates.
Experimental Protocols
Below are generalized protocols for the use of DBCO reagents in bioconjugation.
This workflow outlines the conjugation of a DBCO-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation:
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).[15]
-
Dissolve the azide-containing biomolecule in an azide-free aqueous buffer (e.g., PBS, HEPES at pH 7-9).[8][12] Crucially, buffers must not contain sodium azide (NaN₃), as it will compete with the target azide and quench the DBCO reagent. [12][16]
-
-
Conjugation Reaction:
-
Purification (Optional):
-
Validation:
-
Confirm the formation of the conjugate using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.[7]
-
The consumption of the DBCO reagent can be monitored by tracking the decrease in its characteristic UV absorbance at approximately 309-310 nm.[7][12]
-
Spectrophotometer Setup:
-
Data Acquisition:
-
Prepare the reaction mixture as described in Protocol 1, ensuring the initial DBCO concentration provides an absorbance within the linear range of the instrument.[12]
-
Initiate the reaction by adding the final reactant to the cuvette.
-
Immediately begin monitoring the absorbance at 309 nm over time, recording data at regular intervals until the absorbance stabilizes.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot will be linear. The negative of the slope yields the pseudo-first-order rate constant (k').[10][12]
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the reactant in excess.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
The Cornerstone of Targeted Protein Degradation: A Technical Guide to DBCO-C-PEG1 as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This in-depth technical guide focuses on the DBCO-C-PEG1 linker, a component increasingly utilized in the rational design of potent and versatile protein degraders.
Core Concepts: The Role of the this compound Linker
The this compound linker combines three key features that make it a valuable tool in PROTAC development:
-
Dibenzocyclooctyne (DBCO): This moiety is a cornerstone of copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the linker to an azide-functionalized molecule under mild, biocompatible conditions, simplifying the synthesis of complex PROTACs.
-
Single Propylene Glycol Unit (C-PEG1): The short, hydrophilic polyethylene glycol (PEG) chain, consisting of a single propylene glycol unit, is critical for modulating the physicochemical properties of the PROTAC. It enhances aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[1] The flexibility of the PEG unit can also facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Furthermore, the length of the linker is a critical determinant of PROTAC efficacy. While longer linkers can be effective, a single PEG unit has been shown to yield highly potent degraders in certain systems.[3]
-
Functional Handle: The this compound linker is typically functionalized with a reactive group, such as an amine or a carboxylic acid, enabling its covalent attachment to either the POI ligand or the E3 ligase ligand through standard coupling chemistries like amide bond formation.
Quantitative Analysis of a PROTAC with a Single PEG Linker
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the degradation data for a published PROTAC, Arg-PEG1-Dasa, which utilizes a single PEG linker to target the oncogenic BCR-ABL protein in chronic myeloid leukemia (CML).[2][3]
| PROTAC Name | Target Protein | E3 Ligase Ligand Type | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | N-end rule ligand | K562 | 0.85 | 98.8 | 48 | [2] |
Signaling Pathway: PROTAC-Mediated Degradation of BCR-ABL
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[4][5] PROTACs can be designed to specifically target and degrade this oncoprotein. The following diagram illustrates the BCR-ABL signaling pathway and the intervention by a PROTAC.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The recent advance of PROTACs targeting BCR-ABL for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of DBCO-C-PEG1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for DBCO-C-PEG1, a heterobifunctional linker critical in the field of bioconjugation and drug development. DBCO (Dibenzocyclooctyne) enables copper-free click chemistry, a bioorthogonal reaction that allows for the precise and efficient labeling of biomolecules under physiological conditions. The single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, while the terminal functional group ("C," typically a carboxylic acid or an amine) allows for covalent attachment to a molecule of interest.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the dibenzocyclooctyne core, followed by the attachment of the functionalized PEG linker. This guide will focus on the synthesis of DBCO-PEG1-acid and DBCO-PEG1-amine as representative examples of this compound.
Synthesis of the DBCO Core
A common route to the dibenzocyclooctyne core involves a Sonogashira cross-coupling reaction followed by a reductive amination and subsequent cyclization.
Synthesis of DBCO-PEG1-acid
The synthesis of DBCO-PEG1-acid involves the reaction of a DBCO-amine precursor with a short PEG linker bearing a protected carboxylic acid, followed by deprotection.
Experimental Protocol: Synthesis of DBCO-PEG1-acid
-
Activation of the PEG linker: To a solution of mono-Boc-protected amino-PEG1-acid (1 equivalent) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
Coupling Reaction: In a separate flask, dissolve DBCO-amine (1 equivalent) in anhydrous DCM. To this solution, add the activated NHS ester of the PEG linker. Stir the reaction at room temperature overnight.
-
Work-up and Deprotection: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The solvent is then removed under reduced pressure. The resulting residue, containing the Boc-protected DBCO-PEG1-acid, is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred for 2 hours at room temperature to remove the Boc protecting group.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Synthesis of DBCO-PEG1-amine
The synthesis of DBCO-PEG1-amine can be achieved by reacting a DBCO-acid precursor with a mono-protected PEG diamine, followed by deprotection.
Experimental Protocol: Synthesis of DBCO-PEG1-amine
-
Activation of DBCO-acid: Dissolve DBCO-acid (1 equivalent) in anhydrous dimethylformamide (DMF). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: To the activated DBCO-acid solution, add a solution of mono-Boc-amino-PEG1-amine (1 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.
-
Work-up and Deprotection: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is dissolved in a solution of TFA in DCM (1:1 v/v) and stirred for 2 hours at room temperature to remove the Boc protecting group.
-
Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification and Characterization
Purification is a critical step to ensure the high purity of the this compound linker, which is essential for subsequent bioconjugation reactions. The choice of purification method depends on the properties of the specific this compound derivative.
Purification Methods
-
Silica Gel Column Chromatography: This technique is effective for purifying neutral or moderately polar compounds like DBCO-PEG1-acid. The choice of eluent is crucial for achieving good separation. For acid-sensitive compounds, the silica gel can be neutralized with a base like triethylamine prior to use.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for the purification of more polar compounds like DBCO-PEG1-amine. A C18 column is commonly used with a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.[2]
Table 1: Summary of Purification Methods for this compound Derivatives
| Compound | Purification Method | Stationary Phase | Mobile Phase/Eluent |
| DBCO-PEG1-acid | Silica Gel Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane |
| DBCO-PEG1-amine | Preparative RP-HPLC | C18 Silica Gel | Gradient of Acetonitrile in Water with 0.1% TFA |
Characterization
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. The characteristic peaks of the DBCO moiety and the PEG linker should be present in the spectra.[3][4][5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.[6]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product, which is typically expected to be >95%.
Table 2: Key Characterization Data for this compound Derivatives
| Characterization Technique | DBCO-PEG1-acid | DBCO-PEG1-amine |
| 1H NMR | Characteristic aromatic protons of DBCO (7.2-7.6 ppm), PEG methylene protons (~3.6 ppm), and protons adjacent to the carboxylic acid. | Characteristic aromatic protons of DBCO (7.2-7.6 ppm), PEG methylene protons (~3.6 ppm), and protons adjacent to the amine group. |
| 13C NMR | Resonances corresponding to the acetylenic carbons of DBCO (~110 ppm), aromatic carbons, PEG backbone carbons (~70 ppm), and the carbonyl carbon of the acid. | Resonances corresponding to the acetylenic carbons of DBCO (~110 ppm), aromatic carbons, and PEG backbone carbons (~70 ppm). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C24H24N2O5.[7] | Molecular ion peak corresponding to the calculated mass of C23H25N3O3.[8] |
| Purity (HPLC) | >95% | >95% |
Visualizing the Synthesis Workflow
The following diagrams illustrate the general synthetic pathways for DBCO-PEG1-acid and DBCO-PEG1-amine.
Caption: Synthetic workflow for DBCO-PEG1-acid.
Caption: Synthetic workflow for DBCO-PEG1-amine.
References
- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry of short peptides reveals common features of metazoan peptidergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 8. DBCO-PEG1-amine, 2364591-79-5 | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to the Characterization of DBCO-C-PEG1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of DBCO-C-PEG1, a critical bifunctional linker used in bioconjugation and drug delivery applications. Detailed methodologies, data interpretation, and key physicochemical properties are presented to ensure the quality and consistency of this reagent in research and development settings.
Physicochemical Properties
This compound, a molecule combining a dibenzocyclooctyne (DBCO) group with a single ethylene glycol unit, is a valuable tool for copper-free click chemistry. The DBCO moiety allows for highly efficient and specific conjugation to azide-containing molecules, while the PEG spacer enhances solubility and reduces steric hindrance. Two common variants are this compound-acid and this compound-amine, which allow for further conjugation strategies.
A summary of the key physicochemical properties of these variants is provided in the table below.
| Property | This compound-acid | This compound-amine |
| Molecular Formula | C₂₄H₂₄N₂O₅[1][2][3] | C₂₃H₂₅N₃O₃[4][5] |
| Molecular Weight | 420.46 g/mol [2][3] | 391.46 g/mol [4] |
| CAS Number | 2228857-38-1[1] | 2364591-79-5[4][6][7] |
| Purity (typical) | ≥95% | ≥98%[7] |
| Solubility | Soluble in DMSO, DCM, DMF[1] | Soluble in Water, DMSO, DCM, DMF[7] |
| Storage Conditions | -20°C for long-term storage[1][8] | -20°C for long-term storage[7] |
Core Characterization Techniques
A suite of analytical methods is employed to confirm the identity, purity, and functionality of this compound. These techniques are crucial for quality control and for ensuring the success of subsequent bioconjugation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for verifying the chemical structure of this compound. The spectrum provides information on the different types of protons and their chemical environment.
Expected ¹H NMR Peak Assignments for DBCO-PEG Derivatives:
| Chemical Shift (δ, ppm) | Assignment | Description |
| 7.27 - 7.51 | Aromatic Protons | Protons on the dibenzocyclooctyne ring system.[9] |
| 3.63 | PEG Protons | Methylene protons of the polyethylene glycol spacer.[9] |
| 2.91 - 3.18 | Octyne Ring Protons | Methylene protons on the cyclooctyne ring.[9] |
| 2.3 - 2.6 | Methylene Protons adjacent to functional groups | Protons on the carbon atoms adjacent to the acid or amine group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: Use a standard NMR spectrometer (e.g., 300 MHz or higher).[10]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the peaks. Compare the chemical shifts and integration values with the expected structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound, providing strong evidence of its identity. Electrospray ionization (ESI) is a common technique for analyzing these types of molecules.
Expected Mass Spectrometry Data:
| Compound | Ionization Mode | Expected m/z |
| This compound-acid | ESI-MS (+) | [M+H]⁺ ≈ 421.17, [M+Na]⁺ ≈ 443.15 |
| This compound-amine | ESI-MS (+) | [M+H]⁺ ≈ 392.19, [M+Na]⁺ ≈ 414.18 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).
-
Instrument: Use an ESI-MS instrument.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated molecular weight. Fragmentation patterns, if generated using tandem MS (MS/MS), can provide further structural confirmation. The fragmentation of PEG chains typically involves the loss of C₂H₄O monomer units.[11][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed to separate the main compound from any impurities.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: A typical gradient could be 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and/or 309 nm (the characteristic absorbance of the DBCO group).[14]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Data Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the relative area of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands confirms the key structural components.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | -OH (in acid) / -NH (in amine) | Stretching |
| 2850-3000 | C-H (aliphatic) | Stretching |
| ~2200 | C≡C (alkyne) | Stretching (often weak) |
| ~1700 | C=O (carboxylic acid) | Stretching |
| 1600-1650 | C=C (aromatic) | Stretching |
| ~1100 | C-O-C (ether) | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Instrument: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the this compound structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and effective method for quantifying the DBCO concentration, often used to determine the degree of labeling in bioconjugation reactions. The DBCO group has a characteristic absorbance maximum at approximately 309 nm.
Molar Extinction Coefficient of DBCO:
The molar extinction coefficient (ε) of the DBCO group is approximately 12,000 M⁻¹cm⁻¹ at around 309 nm.[15]
Experimental Protocol: UV-Vis Spectroscopy for Quantification
-
Instrument: A standard UV-Vis spectrophotometer.
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution of known concentration.
-
Data Acquisition: Measure the absorbance of the solution at the λmax of the DBCO group (~309 nm).
-
Calculation: Use the Beer-Lambert law (A = εbc) to verify the concentration or to determine the concentration of an unknown sample.
Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
This compound is frequently used in the construction of ADCs via copper-free click chemistry. The following workflow outlines the general steps involved.
This workflow illustrates the modification of an antibody with an azide group and a drug payload with a DBCO group, followed by their conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The final ADC is then purified and characterized.
Logical Workflow for Characterization
A systematic approach is essential for the comprehensive characterization of this compound. The following diagram outlines a logical workflow.
This diagram illustrates a step-by-step process, starting with the sample and branching into parallel analytical pathways for structural identification, purity assessment, and functional group confirmation, ultimately leading to a comprehensive characterization report.
References
- 1. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-PEG1-acid | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO-PEG1-amine | CAS: 2364591-79-5 | AxisPharm [axispharm.com]
- 6. DBCO-PEG1-amine | 2364591-79-5 [chemicalbook.com]
- 7. DBCO-PEG1-amine, 2364591-79-5 | BroadPharm [broadpharm.com]
- 8. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
- 14. broadpharm.com [broadpharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Solubility and Stability of DBCO-C-PEG1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of DBCO-C-PEG1, a foundational building block in bioconjugation and drug delivery. Understanding these core characteristics is paramount for the successful design and execution of experiments, ensuring the reliability and reproducibility of results in applications ranging from the development of antibody-drug conjugates (ADCs) to targeted drug delivery systems.
Introduction to this compound
Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, enabling the efficient and specific conjugation of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The this compound linker incorporates the highly reactive DBCO moiety for this bioorthogonal reaction, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a terminal carboxylic acid for further functionalization. This trifunctional design offers a versatile platform for researchers developing complex bioconjugates. The inclusion of a PEG spacer is known to increase the water solubility of compounds.[1][2]
Solubility Properties
The solubility of this compound is a critical factor for its handling and use in both aqueous and organic media. The presence of the hydrophilic PEG chain significantly improves its solubility in aqueous solutions compared to non-PEGylated DBCO derivatives.[1][2]
Qualitative Solubility
This compound and its derivatives are generally soluble in a range of common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water / Aqueous Buffers | Soluble |
Table 1: Qualitative solubility of this compound in various solvents.[2]
Quantitative Solubility Estimates
| Compound | Solvent | Solubility (mM) |
| DBCO-PEG4-Maleimide | Aqueous Buffers | up to 6.6 |
| DBCO-PEG4-NHS ester | Aqueous Buffers | up to 5.5 |
Table 2: Quantitative solubility of related short-chain DBCO-PEG compounds.[3] It is important to note that the terminal carboxylic acid of this compound can be deprotonated at neutral or basic pH, which can further increase its solubility in aqueous buffers.[4] For many applications, initial solubilization in a water-miscible organic solvent like DMSO or DMF is recommended before dilution into the final aqueous reaction buffer.[4]
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of other reactive species. The primary area of concern for stability is the strained DBCO group.
General Stability and Storage
For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2] Stock solutions in anhydrous solvents such as DMSO or DMF can be stored at -20°C for several days to a few months; however, repeated freeze-thaw cycles should be avoided.[5] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[4]
pH Stability
The DBCO group is generally stable in aqueous buffers within a pH range of 6 to 9. However, it is sensitive to acidic conditions (pH < 5), which can lead to the degradation of the DBCO ring.[4]
Temperature Stability
This compound is generally stable at room temperature for short periods, making it suitable for typical bioconjugation reactions. For prolonged storage, maintaining a temperature of -20°C is recommended to minimize degradation.[4]
Stability in Biological Media
The stability of the DBCO moiety in a cellular environment has been investigated. One study on immune phagocytes showed moderate stability, with 36% degradation of the DBCO group observed after 24 hours.[4]
Experimental Protocols
Given the variability between specific applications and buffer components, it is crucial for researchers to be able to determine the precise solubility and stability of their particular this compound conjugate. The following are detailed methodologies for key experiments.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a standardized method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After incubation, centrifuge the tube to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.
-
Calculation: The determined concentration represents the aqueous solubility of the compound in mg/mL or mM.
Protocol for Assessing Stability using a Stability-Indicating HPLC Method
This protocol describes how to evaluate the stability of this compound under different conditions (e.g., pH, temperature) using an HPLC method that can separate the parent compound from its degradation products.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of choice at various pH values
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance at ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature.
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics (e.g., half-life).[4]
-
Visualizing Experimental and Logical Workflows
Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound via HPLC.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
References
The Versatility of DBCO-PEG1 Linkers: An In-depth Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, the precise and stable linkage of molecules is paramount. Among the chemical tools enabling such precision, Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry. This technical guide delves into the core applications of DBCO-C-PEG1, a heterobifunctional linker that combines the highly reactive DBCO moiety with a flexible polyethylene glycol (PEG) chain, in the realm of bioconjugation. We will explore its mechanism, applications, and provide detailed experimental protocols to empower researchers in their scientific endeavors.
The Chemistry of DBCO-PEG1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
At the heart of DBCO-PEG1's utility is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the covalent ligation of a DBCO-functionalized molecule to an azide-containing counterpart with high efficiency and specificity, without the need for a cytotoxic copper catalyst.[1][2][3] The driving force for this reaction is the significant ring strain of the dibenzocyclooctyne group, which readily reacts with azides to form a stable triazole linkage.[4][5]
The inclusion of a PEG1 linker enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility and stability of the resulting bioconjugate in aqueous environments.[1][3][6][7] This feature is particularly advantageous in biological systems.
Core Applications in Bioconjugation
The unique properties of DBCO-PEG1 have led to its widespread adoption in various bioconjugation applications, including antibody-drug conjugates (ADCs), cell labeling and imaging, and the formation of hydrogels for tissue engineering and drug delivery.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[8] DBCO-PEG1 serves as a critical linker in the construction of ADCs, facilitating the attachment of the drug payload to the antibody.[9] The process typically involves modifying the antibody with an azide group and then reacting it with a DBCO-PEG1-drug conjugate. The PEG linker can enhance the stability and solubility of the final ADC.[7][8]
Quantitative Data for DBCO-based Bioconjugation
| Parameter | Value | Conditions | Reference |
| Molar Excess of DBCO-NHS ester for Antibody Labeling | 10- to 30-fold | Room Temperature, 1-2 hours | [1][10][11][12] |
| Antibody Concentration for Labeling | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | [2][11] |
| Molar Excess of Azide-Molecule for Click Reaction | 2- to 4-fold | Room Temperature (2-4 hours) or 4°C (overnight) | [10][11] |
| Second-order rate constant (k2) for DBCO with azide-peptide | 0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | [13] |
Cell Labeling and In Vivo Imaging
The bioorthogonal nature of the SPAAC reaction makes DBCO-PEG1 an excellent tool for labeling and imaging live cells without disrupting their normal physiological processes.[14][15] Cells can be metabolically engineered to express azide groups on their surface, which can then be specifically targeted with a DBCO-PEG1-fluorophore conjugate for visualization.[16] This technique is invaluable for tracking cell populations and studying cellular dynamics in vivo.[16]
Key Parameters for DBCO-Based Live Cell Imaging
| Parameter | Typical Value/Range | Purpose | Reference |
| DBCO-fluorophore conjugate concentration | 1-10 µg/mL | For labeling azide-modified cells | [12] |
| Incubation Time for Labeling | 1-2 hours | At 37°C | [12] |
| Cell Incorporation Efficiency of DBCO-lipid anchor | 78-81% | For cell surface engineering | [17] |
Hydrogel Formation
DBCO-PEG1 can be used to form biocompatible hydrogels through crosslinking with azide-functionalized polymers.[18][19] These hydrogels have tunable mechanical properties and can encapsulate cells or therapeutic molecules, making them suitable for applications in tissue engineering, regenerative medicine, and controlled drug release.[18][20] The rapid gelation kinetics of some DBCO-azide systems allow for in-situ hydrogel formation.[18]
Hydrogel Formation and Properties
| Parameter | Value | System | Reference |
| Gelation Time | < 90 seconds | PEG-N3 and PEG-DBCO | [18] |
| Gelation Point Reached | < 25 seconds | PEG-N3 and PEG-DBCO | [18] |
| Elastic Modulus (G') | Increases with cross-linker concentration | DBCO-HA and 4-arm PEG azide | [20] |
Detailed Experimental Protocols
General Protocol for Antibody Labeling with DBCO-NHS Ester
This protocol outlines the steps for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2]
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[2]
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[10]
-
Reaction: Add the freshly prepared DBCO-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[12]
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.[2]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[12]
Protocol for Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between a DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
DBCO-activated antibody
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer. A 2- to 4-fold molar excess of the azide-functionalized molecule is typically used.[10][11]
-
Incubation: Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C.[2][11]
-
Purification: Purify the conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography or dialysis.
-
Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody.[1][10][11]
Protocol for Metabolic Cell Labeling and Imaging
This protocol describes the incorporation of azide groups onto the cell surface through metabolic labeling, followed by imaging with a DBCO-functionalized fluorophore.
Materials:
-
Live cells
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Cell culture medium
-
DBCO-functionalized fluorophore
-
Live cell imaging buffer
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel and allow them to adhere.
-
Add the azide-modified sugar to the cell culture medium.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[12]
-
-
Cell Preparation for Imaging:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.[12]
-
-
Labeling:
-
Washing:
-
Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound fluorophore.[12]
-
-
Imaging:
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope.[12]
-
Conclusion
DBCO-PEG1 has proven to be a robust and versatile tool in the field of bioconjugation. Its participation in the bioorthogonal SPAAC reaction enables the efficient and specific conjugation of a wide range of biomolecules under mild, biocompatible conditions. From the development of targeted cancer therapies to the intricate labeling of live cells and the fabrication of advanced biomaterials, the applications of DBCO-PEG1 are extensive and continue to expand. The protocols and data presented in this guide provide a solid foundation for researchers to harness the power of this remarkable linker in their own investigations, driving forward innovation in life sciences and medicine.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 7. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 16. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapidly Polymerizing Injectable Click Hydrogel Therapy to Delay Bone Growth in a Murine Re-synostosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Biocompatible HA Hydrogels Embedded with a New Synthetic Peptide Promoting Cellular Migration for Advanced Wound Care Management - PMC [pmc.ncbi.nlm.nih.gov]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly become an indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This technical guide provides an in-depth overview of the core principles of SPAAC, quantitative kinetic data for common reagents, detailed experimental protocols for key applications, and visual representations of its mechanism and workflows to empower researchers in leveraging this powerful technology.
At its core, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between a cyclooctyne and an azide. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH. This catalyst-free nature is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications involving living cells and whole organisms. The reaction results in the formation of a stable triazole linkage, providing a robust connection between the two molecular partners.[]
Core Principles and Mechanism
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne, which can be in excess of 18 kcal/mol.[2] This strain is released upon the [3+2] cycloaddition with an azide, leading to a thermodynamically favorable reaction. The mechanism is a concerted, pericyclic reaction where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile.[3] This process forms a stable triazole product. The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native functional groups found in biological systems.
Several factors influence the kinetics of the SPAAC reaction. The structure of the cyclooctyne is paramount; increased ring strain and the presence of electron-withdrawing groups can significantly accelerate the reaction rate.[4] The electronic properties of the azide also play a role, with electron-rich azides generally reacting faster.[5] Furthermore, the reaction solvent can impact the kinetics, with aqueous solutions often providing faster rates than organic solvents, which is advantageous for biological applications.[3]
Below is a diagram illustrating the general mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.
Data Presentation: Quantitative Comparison of Reaction Rates
The choice of cyclooctyne is a critical consideration in designing a SPAAC experiment, as it directly influences the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard model azide. This data provides a basis for selecting the most appropriate reagent for a given application, where factors such as reaction speed, stability, and steric bulk must be considered.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO/DIBAC | ~0.1 - 2.0 | [6][7][8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.012 - 0.024 | [9] |
| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | [6] |
| Biarylazacyclooctynone | BARAC | ~0.2 - 0.5 | [8][10] |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | [4] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structure of the azide reactant.[5]
Experimental Protocols
This section provides detailed methodologies for key applications of SPAAC.
Protocol 1: General Procedure for Protein Labeling
This protocol outlines the steps for labeling a protein containing an azide group with a cyclooctyne-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized probe (e.g., DBCO-dye) dissolved in a compatible solvent (e.g., DMSO)
-
Desalting column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the cyclooctyne-probe in DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the cyclooctyne-probe stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the probe relative to the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted cyclooctyne-probe by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Analyze the labeled protein using SDS-PAGE to confirm conjugation. The labeled protein should exhibit a higher molecular weight and/or fluorescence if a fluorescent dye was used.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.
-
Protocol 2: Antibody-Drug Conjugation (ADC) via SPAAC
This protocol describes the conjugation of a drug molecule functionalized with a cyclooctyne to an antibody containing an azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized drug (e.g., DBCO-drug) dissolved in DMSO
-
PD-10 desalting column for purification
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the DBCO-drug solution to the antibody solution to achieve a 5- to 10-fold molar excess of the drug.
-
Incubate the reaction at room temperature overnight with gentle agitation.[11]
-
-
Purification:
-
Purify the resulting ADC using a PD-10 desalting column to remove unreacted drug.
-
-
Characterization:
-
Characterize the ADC by ESI-MS to determine the drug-to-antibody ratio (DAR).[11]
-
Analyze the purity and integrity of the ADC using SDS-PAGE.
-
Protocol 3: Functionalization of Nanoparticles
This protocol details the surface modification of azide-functionalized nanoparticles with a cyclooctyne-containing molecule.
Materials:
-
Azide-modified nanoparticles suspended in a suitable buffer
-
Cyclooctyne-functionalized molecule (e.g., DBCO-amine)
-
Centrifugation equipment for purification
Procedure:
-
Nanoparticle Suspension:
-
Disperse the azide-modified nanoparticles in the desired reaction buffer (e.g., PBS).
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule to the nanoparticle suspension. A molar excess of the DBCO-molecule is typically used.
-
Incubate the mixture for 1-4 hours at room temperature with continuous mixing.[12]
-
-
Purification:
-
Separate the functionalized nanoparticles from unreacted reagents by repeated centrifugation and resuspension in fresh buffer.
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as FTIR, XPS, or by quantifying a reporter group on the attached molecule (e.g., fluorescence).
-
Protocol 4: Hydrogel Formation
This protocol describes the formation of a hydrogel by crosslinking azide- and cyclooctyne-functionalized polymers.
Materials:
-
Azide-functionalized polymer (e.g., azide-PEG)
-
Cyclooctyne-functionalized polymer (e.g., DBCO-HA)
-
Physiological buffer (e.g., PBS, pH 7.4)
Procedure:
-
Precursor Solutions:
-
Prepare separate solutions of the azide- and cyclooctyne-functionalized polymers in the physiological buffer at the desired concentrations.
-
-
Hydrogel Formation:
-
Characterization:
-
Monitor the gelation process by visual inspection or rheometry.
-
Assess the properties of the formed hydrogel, such as swelling ratio and mechanical strength.
-
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for cell surface labeling using SPAAC and the logical relationship between cyclooctyne structure and reactivity.
References
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: DBCO-C-PEG1 for Surface Modification of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the overall biocompatibility of medical devices, drug delivery systems, and tissue engineering scaffolds. Surface modification is a key strategy to tailor these properties, and "click chemistry" has emerged as a powerful tool for this purpose. Specifically, the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, offers a highly efficient and bioorthogonal method for conjugating molecules to biomaterial surfaces under mild, aqueous conditions.
This document provides detailed application notes and protocols for the use of DBCO-C-PEG1, a short-chain dibenzocyclooctyne-polyethylene glycol linker, for the surface modification of various biomaterials. This compound contains a reactive DBCO group that readily undergoes SPAAC with azide-functionalized surfaces, and a hydrophilic PEG1 spacer that enhances water solubility and can reduce non-specific protein adsorption.[1][2] The applications of this technology are vast, ranging from the development of targeted drug delivery systems to the creation of advanced tissue engineering scaffolds.[3][4][5]
Principle of DBCO-Mediated Surface Modification
The core of the technology lies in the highly efficient and specific reaction between a dibenzocyclooctyne (DBCO) group and an azide (-N3) group. This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), proceeds rapidly at room temperature without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules and for in vivo applications.[1][6] The hydrophilic single ethylene glycol (PEG1) unit in this compound improves its solubility in aqueous buffers commonly used in biological experiments.
The general workflow for surface modification involves two main steps:
-
Introduction of Azide Groups onto the Biomaterial Surface: The biomaterial of interest is first functionalized with azide groups. This can be achieved through various chemical strategies depending on the nature of the biomaterial.
-
"Click" Reaction with this compound: The azide-modified biomaterial is then reacted with this compound, leading to the formation of a stable triazole linkage and the covalent attachment of the this compound molecule to the surface.
This modular approach allows for the subsequent conjugation of a wide array of molecules to the DBCO moiety, or the this compound itself can be used to alter the surface properties of the biomaterial.
Data Presentation: Quantitative Analysis of Surface Modification
The success of surface modification can be quantified using various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of DBCO-PEG modified biomaterial surfaces.
| Parameter | Method | Typical Value/Range | Reference |
| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Increased N 1s signal after modification | [7] |
| Surface Roughness (Ra) | Atomic Force Microscopy (AFM) | 2-5 nm | [7] |
| Water Contact Angle | Goniometry | 30-50° (indicating increased hydrophilicity) | [7] |
| PEG Surface Density | 1H NMR | Varies with initial concentration (e.g., 0.1-1 PEG/nm²) | [8] |
| Reaction Efficiency | Flow Cytometry (for cells) | 78-81% of cells labeled | [8] |
| Biomarker | Method | Result | Reference |
| Protein Adsorption (Fibrinogen) | X-ray Photoelectron Spectroscopy (XPS) | Reduced nitrogen signal compared to unmodified surface | [9] |
| Protein Adsorption (Albumin) | X-ray Photoelectron Spectroscopy (XPS) | Reduced nitrogen signal compared to unmodified surface | [9] |
| Protein Adsorption (Myoglobin) | X-ray Photoelectron Spectroscopy (XPS) | Reduced nitrogen signal compared to unmodified surface | [9] |
| Cell Viability | MTT Assay | >95% viability after modification | [10] |
Experimental Protocols
Protocol 1: Surface Modification of a PLGA Scaffold for Tissue Engineering
This protocol describes the process of modifying a poly(lactic-co-glycolic acid) (PLGA) scaffold to enhance its biocompatibility.
Materials:
-
Porous PLGA scaffold
-
1,6-Hexanediamine
-
Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Characterization equipment: XPS, AFM, contact angle goniometer
Procedure:
-
Amination of PLGA Scaffold: a. Immerse the PLGA scaffold in a 10% (w/v) solution of 1,6-hexanediamine in isopropanol. b. Incubate for 2 hours at room temperature with gentle agitation. c. Wash the scaffold thoroughly with deionized water and dry under vacuum.
-
Azidation of Aminated Scaffold: a. Dissolve NHS-Azide in anhydrous DMSO to a concentration of 10 mg/mL. b. Immerse the aminated PLGA scaffold in the NHS-Azide solution. c. React for 4 hours at room temperature. d. Wash the scaffold extensively with DMSO and then PBS to remove unreacted reagents.
-
This compound Conjugation: a. Dissolve this compound in PBS to a concentration of 1 mg/mL. b. Immerse the azide-functionalized PLGA scaffold in the this compound solution. c. Incubate overnight at room temperature with gentle shaking. d. Wash the scaffold thoroughly with PBS to remove excess this compound. e. Dry the modified scaffold under vacuum.
-
Characterization: a. Analyze the surface elemental composition using XPS to confirm the presence of nitrogen from the triazole ring. b. Measure the water contact angle to assess the change in surface hydrophilicity. c. Image the surface topography and roughness using AFM.
Protocol 2: Functionalization of Gold Nanoparticles for Targeted Drug Delivery
This protocol details the surface modification of gold nanoparticles (AuNPs) for subsequent conjugation of targeting ligands.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Azido-PEG-Thiol
-
This compound-NHS ester
-
Amine-containing targeting ligand (e.g., antibody, peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Centrifugation and UV-Vis spectroscopy equipment
Procedure:
-
Azide Functionalization of AuNPs: a. To a solution of AuNPs in water, add a solution of Azido-PEG-Thiol in water (molar ratio of Azido-PEG-Thiol to AuNPs typically 1000:1). b. Stir the mixture for 24 hours at room temperature. c. Purify the azide-functionalized AuNPs by centrifugation and resuspension in PBS. Repeat this washing step three times.
-
Preparation of DBCO-Functionalized Targeting Ligand: a. Dissolve the amine-containing targeting ligand in PBS. b. Dissolve this compound-NHS ester in DMSO. c. Add the this compound-NHS ester solution to the ligand solution at a 10-fold molar excess. d. React for 2 hours at room temperature. e. Purify the DBCO-functionalized ligand using a desalting column.
-
Click Reaction on AuNP Surface: a. Add the purified DBCO-functionalized targeting ligand to the azide-functionalized AuNPs. b. Incubate for 4-12 hours at room temperature with gentle mixing. c. Purify the final conjugated AuNPs by centrifugation to remove unreacted ligand. d. Resuspend the functionalized AuNPs in PBS.
-
Characterization: a. Monitor the surface plasmon resonance peak of the AuNPs using UV-Vis spectroscopy to confirm conjugation. b. Characterize the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).
Mandatory Visualizations
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. Surface Modification Progress for PLGA-Based Cell Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the biomimetic behavior of scaffolds for regenerative medicine through surface modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Revolutionizing Antibody-Drug Conjugates: The Role of DBCO-C-PEG1 in Precision Bioconjugation
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker technology connecting these two components is critical to the safety and efficacy of the ADC. This application note details the use of DBCO-C-PEG1, a short, hydrophilic linker, in the synthesis of ADCs. This compound utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," for bioorthogonal conjugation. This technology offers a robust and efficient method for developing next-generation ADCs with improved therapeutic windows. This document provides detailed protocols for antibody modification, payload conjugation, and ADC characterization, along with quantitative data and visualizations to guide researchers in the field.
Introduction
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the properties of the linker used to attach the cytotoxic payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload delivery within the target cancer cell. The this compound linker is a heterobifunctional molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a single polyethylene glycol (PEG) unit to enhance hydrophilicity.
The DBCO group participates in a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule.[1] This "click chemistry" approach avoids the need for a cytotoxic copper catalyst, which can damage the antibody.[] The short PEG1 spacer offers several advantages, including improved solubility of hydrophobic payloads, reduced aggregation, and potentially enhanced stability of the final ADC construct.[3] Studies have suggested that shorter PEG linkers can sometimes lead to improved conjugate stability and reduced premature payload release compared to longer PEG chains.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of ADCs. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to facilitate the successful design and construction of novel ADCs.
Data Presentation
The following tables summarize key quantitative parameters relevant to the synthesis and characterization of ADCs using a this compound linker. The data is compiled from various studies and represents typical values for ADCs constructed with short-chain PEG linkers.
Table 1: Antibody Modification with this compound-NHS Ester
| Parameter | Recommended Range | Typical Result | Analytical Method |
| Molar Excess of this compound-NHS Ester | 5 - 20 fold | 10-fold | UV-Vis Spectroscopy |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | 2 hours (Room Temp) | UV-Vis Spectroscopy |
| Degree of Labeling (DOL) | 2 - 4 | ~3.5 | UV-Vis Spectroscopy |
| Antibody Recovery | > 90% | > 95% | BCA Assay |
Table 2: Payload Conjugation via SPAAC
| Parameter | Recommended Range | Typical Result | Analytical Method |
| Molar Excess of Azide-Payload | 1.5 - 5 fold | 3-fold | HIC-HPLC, RP-HPLC |
| Reaction Time | 4 - 12 hours (Room Temp) or Overnight (4°C) | Overnight (4°C) | HIC-HPLC, RP-HPLC |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | ~3.8 | HIC-HPLC, LC-MS |
| Conjugation Efficiency | > 90% | > 95% | HIC-HPLC |
| Monomer Purity | > 95% | > 98% | Size-Exclusion Chromatography (SEC) |
Table 3: In Vitro Cytotoxicity of a Representative ADC (Trastuzumab-DBCO-C-PEG1-MMAE)
| Cell Line | Target Antigen | IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | 15 - 50 |
| NCI-N87 | HER2-positive | 13 - 43 |
| MDA-MB-468 | HER2-negative | > 10,000 |
| MCF7 | HER2-low | > 10,000 |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here are representative values for an ADC targeting HER2 with an MMAE payload.[4][5]
Experimental Protocols
Protocol 1: Antibody Modification with this compound-NHS Ester
This protocol describes the covalent attachment of the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
This compound-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO linker and quenching reagent using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
Characterization: Determine the concentration of the DBCO-modified antibody using a BCA protein assay. Calculate the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified cytotoxic payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-modified Antibody (from Protocol 1)
-
Azide-modified Payload (e.g., Azide-PEG-MMAE)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution in PBS, pH 7.4.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. The reaction can also be performed for 4-12 hours at room temperature.
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include HIC-HPLC, RP-HPLC, and SEC.
Protocol 3: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, containing 25% (v/v) Isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using a this compound linker.
General Mechanism of Action for an MMAE-based ADC
Caption: General mechanism of action of an MMAE-based ADC.[6][]
Signaling Pathway for Maytansinoid (DM1)-based ADCs
Caption: Mechanism of action for maytansinoid (DM1)-based ADCs.[8][9][][11]
Conclusion
The this compound linker provides a valuable tool for the synthesis of advanced antibody-drug conjugates. Its utilization of copper-free click chemistry ensures a bioorthogonal and efficient conjugation process, while the short PEG spacer can enhance the physicochemical properties of the resulting ADC. The protocols and data presented in this application note offer a framework for the development of homogenous and stable ADCs. By carefully optimizing conjugation parameters and characterizing the final product, researchers can leverage the benefits of the this compound linker to create next-generation targeted therapies with improved efficacy and safety profiles.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Mertansine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Labeling Proteins with DBCO-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with DBCO-PEG1-NHS Ester, a crucial technique for preparing proteins for copper-free click chemistry applications. This method is widely used in bioconjugation for the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools.
Introduction
Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the specific conjugation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1] The DBCO-PEG1-NHS ester is an amine-reactive compound that readily attaches the DBCO moiety to proteins. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues and the N-terminus of a protein, to form a stable amide bond.[2][3][4][5] The short polyethylene glycol (PEG1) spacer enhances solubility and reduces potential aggregation.[1] This protocol outlines the materials, procedures, and characterization methods for efficient and reproducible protein labeling.
Reaction Mechanism
The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of the DBCO-PEG1 reagent, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Caption: Chemical reaction scheme for labeling a protein with DBCO-PEG1-NHS Ester.
Experimental Protocols
This section details the step-by-step procedure for labeling a protein with DBCO-PEG1-NHS Ester, from reagent preparation to purification of the final conjugate.
Materials and Reagents
-
Protein: 1-5 mg/mL solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[6] Avoid buffers containing primary amines like Tris or glycine.[7]
-
DBCO-PEG1-NHS Ester: Stored at -20°C, protected from moisture.[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the DBCO-PEG1-NHS ester.[2][6]
-
Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.0), 0.1 M sodium bicarbonate (pH 8.3-8.5), or HEPES buffer.[2][6][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine to stop the reaction.[6]
-
Purification System: Desalting spin columns, size-exclusion chromatography (SEC), dialysis cassettes, or High-Performance Liquid Chromatography (HPLC) system.[6][8]
Step-by-Step Labeling Procedure
The following workflow outlines the key stages of the protein labeling process.
Caption: Experimental workflow for protein labeling with DBCO-PEG1-NHS Ester.
Detailed Steps:
-
Prepare the Protein Solution:
-
Prepare the DBCO-PEG1-NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the DBCO-PEG1-NHS ester stock solution to achieve the desired molar excess. A 10- to 40-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each protein.[9][10]
-
Add the calculated volume of the DBCO-PEG1-NHS ester solution to the protein solution while gently vortexing.
-
-
Incubate the Reaction Mixture:
-
Quench the Reaction:
-
Purify the DBCO-Labeled Protein:
Storage of the Labeled Protein
Store the purified DBCO-labeled protein at 2-8°C, protected from light, for immediate use.[9] For long-term storage, it is recommended to store at -20°C to -80°C, potentially in smaller aliquots to avoid repeated freeze-thaw cycles.[5]
Characterization of the Conjugate
After purification, it is crucial to characterize the DBCO-labeled protein to determine the efficiency of the labeling reaction.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of DBCO molecules conjugated to each protein molecule, can be calculated using UV-Vis spectrophotometry.[6]
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and 309 nm (A309).[6] The DBCO group has a characteristic absorbance maximum around 309 nm.[12]
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = [A280 - (A309 x CF)] / ε_protein
-
DOL = (A309 x ε_protein) / [12,000 x (A280 - (A309 x CF))]
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[6]
-
12,000 M⁻¹cm⁻¹ is the approximate molar extinction coefficient of the DBCO group at 309 nm.[6][9]
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically around 0.90 to 1.089).[6][13]
-
Qualitative Analysis
-
SDS-PAGE: A slight shift in the molecular weight of the protein corresponding to the attached DBCO groups may be observed.[6]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and revealing the distribution of different labeled species.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters and expected outcomes for the protein labeling protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Reference(s) |
| Protein Concentration | 1-10 mg/mL | [2] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | [4][6] |
| Reaction pH | 7.2 - 8.5 | [2][6] |
| Molar Excess of DBCO-NHS Ester | 10-40 fold | [9][10] |
| Incubation Time | 30-60 min at RT; 2 hours on ice | [6][8] |
| Incubation Temperature | 4°C to 37°C | [3] |
Table 2: Quality Control and Expected Outcomes
| Parameter | Target | Method of Analysis | Reference(s) |
| Protein Recovery | > 80% | UV-Vis (A280) | [6] |
| Purity | > 95% (main peak area) | HPLC | [6] |
| Degree of Labeling (DOL) | 1 - 5 (application dependent) | UV-Vis Spectrophotometry | [6] |
| Mass Confirmation | Expected Mass ± 1 Da | ESI-MS | [6] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolyzed DBCO-NHS ester- Incorrect buffer (contains amines)- Insufficient molar excess of reagent | - Use fresh, anhydrous DMSO/DMF for stock solution- Ensure reaction buffer is amine-free- Optimize and increase the molar excess of the DBCO reagent |
| Protein Aggregation/Precipitation | - High concentration of organic solvent- Hydrophobicity of the DBCO moiety | - Keep the final concentration of DMSO/DMF below 10-15%- Consider using a DBCO reagent with a longer, more hydrophilic PEG spacer |
| Low Protein Recovery | - Inefficient purification method | - Optimize the desalting or chromatography procedure- Ensure compatibility of the protein with the chosen purification resin |
Conclusion
The protocol described provides a robust and reproducible method for labeling proteins with DBCO-PEG1-NHS ester. Careful attention to buffer conditions, reagent handling, and purification is essential for achieving high-quality conjugates with the desired degree of labeling. The resulting DBCO-functionalized proteins are ready for a wide range of downstream applications utilizing copper-free click chemistry.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. neb.com [neb.com]
- 4. glenresearch.com [glenresearch.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Purification of DBCO-C-PEG1 Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of proteins with dibenzocyclooctyne (DBCO) reagents is a fundamental technique in modern bioconjugation, enabling copper-free click chemistry reactions for applications such as the creation of antibody-drug conjugates (ADCs), diagnostic imaging agents, and targeted therapeutics. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-functionalized protein and an azide-containing molecule is highly specific and bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes[1][2][3]. The inclusion of a short Polyethylene Glycol (PEG) spacer, such as PEG1, can help mitigate potential issues arising from the hydrophobicity of the DBCO moiety.
A critical step following the conjugation reaction is the purification of the DBCO-protein conjugate. Effective purification is essential to remove unreacted DBCO reagents, quenching agents, and to separate the desired conjugate from unconjugated protein. The presence of these impurities can interfere with downstream applications and complicate analytical characterization. This document provides detailed protocols for the purification of DBCO-C-PEG1 conjugated proteins using common chromatography techniques and offers guidance for troubleshooting potential issues.
Overall Experimental Workflow
The general process involves three main stages: conjugation of the protein with a DBCO-PEG-NHS ester, purification of the conjugate, and characterization of the final product. The purification stage itself can be a multi-step process involving an initial removal of small molecules followed by high-resolution separation of conjugated and unconjugated protein species.
Figure 1: General workflow for DBCO-protein conjugation and purification[1].
Experimental Protocols
Protocol 1: Protein Conjugation with this compound-NHS Ester
This protocol outlines a general method for labeling a protein with a DBCO-NHS ester. The optimal molar excess of the DBCO reagent should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL) while minimizing aggregation[1][4].
Materials:
-
Protein (e.g., antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound-NHS Ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO)[5].
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)[3][6].
Procedure:
-
Reagent Preparation: Prepare the protein solution in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and must be avoided. Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO.[1][2]
-
Conjugation Reaction: Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold). The final concentration of DMSO in the reaction mixture should ideally be below 20%.[7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1] For some systems, incubation can be extended to overnight at 4°C.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture). Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[1][7]
-
Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer’s protocol. This step provides a crude DBCO-conjugated protein solution ready for further purification. Protein recovery from this step is typically greater than 85%.[1][3]
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is effective for removing small molecules (like unreacted DBCO reagent) and for separating protein monomers from aggregates. High-resolution SEC can also separate proteins with different numbers of attached PEG chains.[8][9]
Materials:
-
SEC column (e.g., Tosoh TSKgel G4000SWXL or similar)[8].
-
HPLC or FPLC system.
-
Mobile Phase: A buffer compatible with the protein, such as 150 mM Phosphate Buffer, pH 7.0. For some conjugates, additives like 300 mM Arginine may be used to improve resolution.[8]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase at a consistent flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[8]
-
Sample Loading: Load the crude DBCO-conjugated protein solution onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample isocratically with the mobile phase. The DBCO-conjugated protein will typically elute earlier than the unconjugated protein due to an increased hydrodynamic radius from the PEG-DBCO moiety.[9] Aggregates will elute first in the void volume, while smaller unreacted reagents will elute last.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and ~309 nm (for the DBCO group).[1]
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity by SDS-PAGE or analytical SEC.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for buffer exchange (diafiltration) and concentration, making it ideal for removing small molecule impurities from large volumes of protein solutions, such as in ADC manufacturing.[10][11][12]
Materials:
-
TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for an IgG).
-
Diafiltration Buffer (final formulation buffer, e.g., PBS pH 7.4).
Procedure:
-
System Setup: Install the TFF membrane cassette and flush the system with purification-grade water followed by the diafiltration buffer to remove any storage solutions and preservatives.
-
Concentration (Optional): If the initial volume is large, concentrate the crude conjugate solution to a target concentration, typically 25 to 30 g/L for ADCs.[10]
-
Diafiltration: Perform diafiltration in constant-volume mode by adding diafiltration buffer to the retentate at the same rate as the permeate is being removed.[10] This efficiently exchanges the buffer and removes low molecular weight impurities like unreacted DBCO reagent, solvent (e.g., DMSO), and quenching agent.[10][13] A typical process involves exchanging 5-10 diavolumes of buffer.
-
Final Concentration: After buffer exchange, concentrate the purified conjugate to the desired final concentration. It may be necessary to over-concentrate slightly to account for dilution during product recovery from the system.[10]
-
Product Recovery: Recover the purified and concentrated DBCO-protein conjugate from the TFF system.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
HPLC offers high-resolution separation and can be used to isolate the DBCO-conjugated protein from its unconjugated form based on changes in charge or hydrophobicity.[1]
A. Ion-Exchange Chromatography (IEX)
-
Principle: Separates based on net surface charge. The conjugation of DBCO to lysine residues neutralizes their positive charge, making the conjugate less positively charged (or more negatively charged) than the native protein. This allows for separation on a cation-exchange column.[1][9]
-
Typical Method: Use a salt gradient (e.g., 0-1.0 M NaCl) on a cation-exchange column. The conjugated protein will elute at a lower salt concentration than the unconjugated protein.
B. Hydrophobic Interaction Chromatography (HIC)
-
Principle: Separates based on surface hydrophobicity. The DBCO moiety is hydrophobic, increasing the protein's affinity for the HIC stationary phase.[1]
-
Typical Method: Bind the protein mixture to the column in a high salt buffer (e.g., 2 M Ammonium Sulfate) and elute with a decreasing salt gradient. The more hydrophobic DBCO-conjugated protein will be retained more strongly and elute later than the unconjugated protein.[1]
Quantitative Data Summary
The efficiency of purification can be assessed by recovery and purity. The following table summarizes typical performance metrics for common purification techniques.
| Purification Method | Primary Purpose | Typical Protein Recovery | Typical Purity Achieved | Key Considerations |
| Desalting/SEC | Removal of small molecules (reagent, quencher) | >85%[3] | Moderate (removes small molecules, not unconjugated protein) | Fast and efficient for initial cleanup.[6] |
| Tangential Flow Filtration | Buffer exchange and small molecule removal | >90% | High (excellent for removing solvents and salts)[10][13] | Highly scalable for manufacturing processes.[11] |
| Ion-Exchange (IEX) HPLC | Separation of species with different charges | 70-90% | High (can resolve different DOL species)[9] | Depends on the protein's pI and surface charge distribution. |
| Hydrophobic Interaction (HIC) HPLC | Separation of species with different hydrophobicities | 70-90% | High (effective due to DBCO's hydrophobicity) | Non-denaturing conditions preserve protein structure. |
Characterization of Purified Conjugate
Determination of Degree of Labeling (DOL)
The DOL, representing the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[1][3][14]
Procedure:
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[3]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO group's contribution to the absorbance at 280 nm.[7][15]
-
Calculate the DOL.
-
DBCO Conc. (M) = A309 / εDBCO, 309 (εDBCO is ~12,000 M-1cm-1)[15]
-
DOL = [DBCO] / [Protein]
-
Troubleshooting and Application
Troubleshooting Common Purification Issues
Purification of DBCO-conjugated proteins can sometimes lead to challenges such as low recovery or the presence of aggregates.
Figure 2: Troubleshooting decision tree for common purification issues[4][6].
Application Example: Antibody-Drug Conjugate (ADC) Mechanism
DBCO-conjugated antibodies are frequently used as intermediates in the construction of ADCs. The purified DBCO-antibody is reacted with an azide-functionalized cytotoxic drug. The resulting ADC targets cancer cells via the antibody's specificity, leading to internalization and release of the cytotoxic payload, inducing cell death.
Figure 3: Simplified signaling pathway for ADC-mediated cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 11. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 12. HOLVES丨Synergy between bioreactor and tangential flow filtration system in antibody drug production [bjholves.com]
- 13. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biology: A Guide to Fluorescent Labeling with DBCO-C-PEG1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using DBCO-C-PEG1 derivatives. This advanced labeling technique leverages the power of copper-free click chemistry for stable and specific conjugation, enabling a wide range of applications in biological research and drug development.
Introduction to this compound Derivatives in Fluorescent Labeling
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, allowing for covalent labeling of azide-modified biomolecules through a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "copper-free click chemistry" is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3]
The this compound derivative incorporates a short polyethylene glycol (PEG) spacer, which enhances the hydrophilicity of the molecule. This improved water solubility helps to prevent aggregation and precipitation of labeled proteins and reduces non-specific binding, leading to a better signal-to-noise ratio in imaging experiments.[1][4] The DBCO group provides the reactive handle for conjugation to an azide, while the derivative's other end is functionalized for attachment to a fluorescent dye.
Core Applications
The versatility of this compound derivatives enables a multitude of applications, including:
-
Cell Surface Glycan Labeling: Visualize and track the dynamics of glycosylation on live cells by metabolically incorporating azide-containing sugars into cellular glycans, followed by labeling with a DBCO-PEG-fluorophore.[5][6]
-
Antibody and Protein Labeling: Create fluorescently tagged antibodies and proteins for use in immunoassays, flow cytometry, and cellular imaging to study protein localization, trafficking, and interactions.[7][8]
-
Studying Protein-Protein Interactions: Investigate the proximity and interactions of proteins by labeling binding partners with fluorescent probes using DBCO-click chemistry.[9][10]
-
Receptor Internalization Studies: Monitor the internalization of cell surface receptors in response to ligand binding by labeling the receptor or its ligand with a fluorescent probe.[11][12][13]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with fluorescent labeling using DBCO derivatives.
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Molar Excess of DBCO-NHS Ester to Protein | 10 to 40-fold | The optimal ratio depends on the protein and desired degree of labeling. | [7] |
| Reaction Time (Protein Labeling) | 1-2 hours at room temperature or overnight at 4°C | Longer incubation times may be required for less concentrated samples. | [2][7] |
| Degree of Labeling (DOL) for Antibodies | 2 - 10 | A higher DOL can lead to fluorescence quenching and potential loss of antibody function. | [14] |
| Stability of DBCO-modified IgG | 3-5% loss of reactivity over 4 weeks at 4°C or -20°C | Avoid azide- and thiol-containing buffers for long-term storage. | [4] |
| Linker Chemistry | Reactants | Relative Reaction Rate | Stability in Serum | Reference(s) |
| DBCO-Azide (SPAAC) | DBCO + Azide | Fast | The triazole linkage is generally stable, but the hydrophobicity of DBCO can sometimes lead to faster clearance. | [1] |
| Maleimide-Thiol | Maleimide + Thiol | Very Fast | Susceptible to retro-Michael reaction and exchange with serum thiols. | [15] |
| NHS Ester-Amine | NHS Ester + Amine | Fast | Amide bonds are very stable under physiological conditions. | [15] |
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| Fluorescein | ~494 | ~518 | High | Moderate |
| Rhodamine (e.g., TAMRA) | ~555 | ~580 | High | Good |
| Cyanine Dyes (e.g., Cy3) | ~550 | ~570 | High | Good |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | High | Good |
| Alexa Fluor Dyes | Varies | Varies | Very High | High to Very High |
Note: The photostability and quantum yield can be influenced by the local environment and the conjugation chemistry.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Antibodies with a this compound-Dye
This protocol describes the labeling of an antibody with a commercially available this compound-NHS ester, followed by conjugation to an azide-functionalized fluorescent dye.
Materials:
-
Antibody of interest (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-functionalized fluorescent dye
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
DBCO-NHS Ester Activation:
-
Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.
-
-
Antibody Labeling with DBCO:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the unreacted this compound-NHS ester using a desalting column equilibrated with PBS.
-
-
Click Reaction with Azide-Dye:
-
Purification of the Labeled Antibody:
-
Remove the unreacted fluorescent dye using a desalting column.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the fluorescent dye at its maximum absorbance wavelength. The following formula can be used: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF) × ε_dye] Where:
-
A_dye is the absorbance of the dye at its maximum wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance of the labeled protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.[14][16]
-
-
Protocol 2: Fluorescent Labeling of Cell Surface Glycans
This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent detection using a this compound-dye.
Materials:
-
Cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-containing sugar analog
-
This compound-fluorescent dye
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac4ManNAz to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.[6]
-
-
Cell Preparation for Labeling:
-
Gently wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.
-
-
Fluorescent Labeling:
-
Washing:
-
Remove the labeling solution and wash the cells three to four times with PBS to remove unbound dye.[17]
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizations
Caption: Workflow for fluorescently labeling an antibody using a this compound derivative.
Caption: Visualizing GPCR internalization using a DBCO-labeled fluorescent ligand.
Caption: Probing protein-protein interactions via fluorescent co-localization.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. A proximity labeling method for protein–protein interactions on cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: DBCO-C-PEG1 Conjugation
Welcome to the technical support center for DBCO-C-PEG1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your work.
Troubleshooting Guide
Low or no product yield is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions to troubleshoot your this compound conjugation experiments.[1][2]
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Degradation: DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[2] Improper storage can also lead to loss of reactivity.[2] | Ensure proper storage of this compound at -20°C or -80°C, protected from moisture and light.[3] Always allow the vial to reach room temperature before opening to prevent condensation.[4][5] Prepare fresh solutions of reactants before each experiment.[3] |
| Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.[2] | Use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the DBCO-reagent to 1 molar equivalent of the azide-containing molecule.[1][2][4] If the azide-activated molecule is more precious, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to enhance efficiency.[1][6] | |
| Suboptimal Reaction Conditions: Factors like low reactant concentrations, incorrect pH, or insufficient incubation time can negatively impact conjugation efficiency.[2] | Reactions are more efficient at higher concentrations.[4][5] Use a buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS).[2] Avoid buffers containing sodium azide, as it will compete with the azide-labeled molecule.[2][4] | |
| Steric Hindrance: The bulk of the molecules being conjugated can physically block the DBCO and azide groups from reacting, especially with large molecules like antibodies.[2] | The PEG spacer in this compound helps to reduce steric hindrance.[2][7] If steric hindrance is still suspected, consider using a DBCO reagent with a longer PEG linker. | |
| Precipitation of Reactants: DBCO is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate out of the solution.[2] | If using a DBCO-NHS ester to label a protein, control the degree of labeling by adjusting the molar excess of the DBCO-NHS ester.[2] Ensure the concentration of organic solvents like DMSO or DMF is kept low (typically under 20%) to avoid protein precipitation.[1][2] | |
| Inconsistent Results Between Batches | Variability in Starting Materials: The efficiency of labeling with DBCO or azide groups can vary between batches. | Characterize the degree of labeling for each batch of activated molecules before proceeding with the conjugation reaction.[3] |
| Inconsistent Reagent Quality: Degradation of linkers or other reagents can lead to variability. | Use fresh, high-quality reagents for each experiment.[3] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about this compound conjugation:
Q1: What is the optimal molar ratio of DBCO to azide for the conjugation reaction?
A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule.[1][4] However, if the azide-labeled molecule is precious or in limited supply, it is also possible to invert this ratio and use an excess of the azide.[1] For specific applications like antibody-small molecule conjugation, a higher molar excess of 1.5 to 10 equivalents may be beneficial to drive the reaction to completion.[1][6]
Q2: What are the recommended reaction temperature and duration?
DBCO-azide reactions are efficient over a range of temperatures, from 4°C to 37°C.[1][4] Higher temperatures generally lead to faster reaction rates.[1] A typical reaction is run for 4-12 hours at room temperature.[1][6] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][7] In some cases, extending the incubation time to 24-48 hours may improve the yield.[1][3]
Q3: What solvents are compatible with this compound conjugation?
DBCO click chemistry is compatible with a variety of solvents. For biological molecules, aqueous buffers such as PBS are preferred.[1] If the this compound reagent has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][4] It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins.[1][2]
Q4: Can I use a buffer containing sodium azide?
No, you should strictly avoid buffers containing sodium azide. The azide in the buffer will compete with your azide-labeled molecule for reaction with the DBCO group, which will significantly reduce your conjugation efficiency.[2][4][8]
Q5: How can I monitor the progress of the conjugation reaction?
The consumption of the DBCO group can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309 nm.[9][10] A decrease in this absorbance over time indicates that the reaction is proceeding.[1]
Experimental Protocols
Protocol 1: General this compound Conjugation to an Azide-Labeled Protein
This protocol provides a general procedure for conjugating a this compound-modified small molecule to an azide-labeled protein.
Materials:
-
Azide-labeled protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)[1]
Procedure:
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a stock solution.
-
Reaction Setup:
-
In a reaction tube, add the azide-labeled protein solution.
-
Add the desired molar excess (e.g., 1.5 to 10 equivalents) of the this compound stock solution to the protein solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to avoid protein denaturation.[1]
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1][6] For potentially slow reactions, the incubation time can be extended to 24-48 hours.[1][3]
-
Purification: Remove the unreacted this compound and other small molecules using a suitable method such as size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]
Protocol 2: Labeling a Protein with this compound-NHS Ester
This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule, such as a protein or antibody, using an NHS ester derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[2]
-
This compound-NHS Ester
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Spin desalting column[9]
Procedure:
-
Prepare Protein Solution: Dissolve your protein in an amine-free buffer at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[2]
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF.[2][4]
-
Reaction:
-
Quench Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[2][5]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column. The DBCO-labeled protein is now ready for conjugation to an azide-containing molecule.
Quantitative Data Summary
The efficiency of this compound conjugation is influenced by several factors. The following table summarizes key quantitative parameters to consider for optimizing your reaction.
| Parameter | Recommended Range | Considerations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1] | The more abundant or less critical component should be in excess. A higher excess can drive the reaction to completion. |
| Reaction Temperature | 4°C to 37°C[1][2] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature (20-25°C) is a common starting point.[1] |
| Reaction Time | 2 to 48 hours[1][2] | Longer incubation times can improve yield, especially at lower temperatures or concentrations. Typical times are 4-12 hours at room temperature.[1] |
| pH | 7.0 to 9.0[2] | A slightly alkaline pH can increase the rate of SPAAC reactions.[3] |
| Organic Solvent (if used) | < 20% | Higher concentrations of solvents like DMSO or DMF can lead to protein precipitation.[1][2] |
Visual Diagrams
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism
The following diagram illustrates the bioorthogonal reaction between a DBCO group and an azide group, which forms the basis of this compound conjugation.
Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Troubleshooting Workflow for Low Conjugation Yield
This workflow provides a systematic approach to diagnosing and resolving low yield in your this compound conjugation experiments.
Caption: A step-by-step workflow for troubleshooting low DBCO conjugation yield.
Interplay of Experimental Parameters in DBCO Conjugation
This diagram illustrates how different experimental parameters are interconnected and influence the outcome of the conjugation reaction.
Caption: Key experimental parameters influencing DBCO conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Solubility Challenges of DBCO-Labeled Peptides
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical solutions for solubility issues encountered with DBCO-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my DBCO-labeled peptide insoluble in aqueous buffers?
A1: Several factors can contribute to the poor solubility of DBCO-labeled peptides:
-
Inherent Hydrophobicity: The dibenzocyclooctyne (DBCO) group itself is hydrophobic. When attached to a peptide, it increases the overall hydrophobicity, which can lead to aggregation in aqueous solutions.[1]
-
Peptide Sequence: The amino acid composition of your peptide is a primary determinant of its solubility.[2] Peptides with a high percentage (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A) will naturally have low aqueous solubility.[2][3][4]
-
Peptide Aggregation: Hydrophobic interactions, from both the DBCO group and hydrophobic amino acid side chains, can cause peptides to aggregate and precipitate, especially at higher concentrations.[2] Longer peptides are also more susceptible to aggregation.[2]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Residual trifluoroacetic acid (TFA) from peptide purification can make the solution acidic, potentially bringing the pH closer to the pI and reducing solubility.[2]
Q2: What are the initial steps to dissolve a new DBCO-labeled peptide?
A2: Always begin by testing the solubility with a small amount of the peptide.[3][5]
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening. This prevents moisture condensation on the peptide powder.[2][3]
-
Initial Solvent: Start with sterile, distilled water as the first solvent of choice.[2] For short peptides (<6 amino acids), water is often sufficient.[2]
-
Mechanical Assistance: Use a vortex mixer or sonication to aid dissolution.[2][3] For sonication, use short bursts (e.g., 3 bursts of 10 seconds) and chill the sample on ice between bursts to prevent heating.[2][4] A clear, particle-free solution indicates the peptide is fully dissolved.[2][3]
-
Gentle Warming: If the peptide is still not dissolved, gentle warming (up to 40°C) can be attempted, but be cautious as excessive heat can degrade the peptide.[2][3]
Q3: Can I use organic co-solvents to dissolve my peptide?
A3: Yes, if your peptide remains insoluble in water, organic co-solvents are the next step. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise while vortexing.[2][4]
Q4: How does a PEG linker affect the solubility of a DBCO-labeled peptide?
A4: Incorporating a polyethylene glycol (PEG) linker between the DBCO moiety and the peptide is a highly effective strategy to increase solubility.[2] The hydrophilic nature of the PEG chain enhances the overall water solubility of the conjugate and can also reduce aggregation by creating a flexible spacer.[2]
Troubleshooting Guide
This guide provides a systematic approach to address solubility issues with your DBCO-labeled peptides.
Problem: The DBCO-labeled peptide precipitates upon addition of aqueous buffer.
This is a common issue when using organic co-solvents. The peptide has likely exceeded its solubility limit in the final solvent mixture.
-
Solution 1: Reduce Final Concentration. Your target concentration may be too high for the peptide's solubility in the final buffer. Try preparing a more dilute solution.
-
Solution 2: Increase Organic Co-solvent Percentage. The final percentage of the organic solvent may be too low. However, be mindful that high concentrations of organic solvents can be incompatible with biological assays. For most cell-based assays, the final DMSO concentration should be kept below 1%.[2]
-
Solution 3: Re-dissolve and Dilute Slowly. Lyophilize the precipitated peptide and start the dissolution process again.[3][4] After dissolving in the pure organic solvent, add the aqueous buffer even more slowly, with vigorous vortexing, to prevent localized high concentrations that can trigger precipitation.
Problem: The peptide won't dissolve in water or any common organic co-solvents.
For extremely hydrophobic peptides, more advanced strategies may be necessary.
-
Solution 1: pH Adjustment. The pH of your solution might be close to the peptide's isoelectric point (pI).
-
For acidic peptides (net negative charge): Add a small amount of a weak base like 0.1 M ammonium bicarbonate or 10% ammonium hydroxide to increase the pH.[4][5]
-
For basic peptides (net positive charge): Add a small amount of a weak acid like 0.1% TFA, 10% acetic acid, or 0.1% formic acid to decrease the pH.[4][5]
-
-
Solution 2: Use of Chaotropic Agents. Chaotropic agents like guanidine hydrochloride or urea can disrupt the hydrogen bonding network and hydrophobic interactions that lead to aggregation.[6] Note that these are denaturing agents and may not be suitable for all applications.
-
Solution 3: Employing Surfactants. Surfactants like glycine lauryl ester hydrochloride can form micelles that encapsulate and solubilize hydrophobic peptides.[7]
Data Presentation
Table 1: Recommended Co-solvents for DBCO-Labeled Peptides
| Co-Solvent | Recommended For | Cautions |
| DMSO (Dimethyl sulfoxide) | Highly hydrophobic peptides.[2][3] | Can oxidize peptides containing Cys, Met, or Trp.[2][3] Keep final concentration <1% for most cell-based assays.[2] |
| DMF (Dimethylformamide) | Very hydrophobic peptides; an alternative to DMSO.[2][3] | Check for compatibility with your experimental system.[2][3] |
| Acetonitrile (ACN) | Very hydrophobic peptides; an alternative to DMSO.[3][4] | Highly volatile, which can make concentration determination difficult.[3] |
| Isopropanol / Methanol | Peptides with moderate hydrophobicity.[2] | May not be potent enough for extremely insoluble peptides.[2] |
Experimental Protocols
Protocol 1: General Solubilization of a DBCO-Labeled Peptide
-
Weigh a small, test amount of the lyophilized DBCO-labeled peptide into a sterile microcentrifuge tube.
-
Allow the vial to equilibrate to room temperature in a desiccator.[2][3]
-
Add a small volume of sterile, distilled water and vortex.
-
If the peptide does not dissolve, sonicate the sample for 10 seconds, followed by chilling on ice. Repeat this cycle two more times.[2][4]
-
If solubility is still an issue, gently warm the sample up to 40°C.[2][3]
-
If the peptide remains insoluble, proceed to Protocol 2.
Protocol 2: Solubilization using an Organic Co-Solvent
-
To the undissolved peptide from Protocol 1 (or a fresh, dry sample), add a minimal amount of 100% DMSO, DMF, or ACN to fully dissolve the peptide.[4] Sonication can be used to assist in this step.[2]
-
While gently vortexing, slowly add your desired aqueous buffer drop-by-drop to the peptide-organic solvent mixture.[2][4]
-
Continue adding the aqueous buffer until you reach your desired final concentration.
-
If the solution becomes cloudy or precipitation occurs, the peptide's solubility limit has been exceeded.[2] You will need to start over with a lower final concentration or a higher percentage of organic co-solvent.
Visualizations
Caption: A step-by-step workflow for troubleshooting DBCO-labeled peptide solubility issues.
Caption: Key strategies to improve the solubility of DBCO-labeled peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DBCO-C-PEG1 Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for DBCO-C-PEG1 click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to an azide-containing molecule?
A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1] However, this ratio can be inverted if the azide-activated molecule is more precious or available in limited quantities.[1] For biomolecule conjugations, such as with antibodies, a molar excess of 1.5 to 10 equivalents can be used to improve conjugation efficiency.[1]
Q2: What are the recommended reaction temperature and duration for this compound click chemistry?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1] For sensitive biomolecules, or to enhance stability, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.[1]
Q3: Which solvents and buffers are compatible with this compound click chemistry?
A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like Phosphate-Buffered Saline (PBS) and organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For conjugations involving biomolecules, aqueous buffers are preferred.[1] If the DBCO reagent has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1] It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of proteins.[1][3]
Q4: Are there any buffer components that should be avoided?
A4: Yes, it is critical to avoid buffers containing sodium azide, as the azide ions will react with the DBCO group, thereby inhibiting the desired conjugation reaction.[1][2][3][4][5]
Q5: How does pH affect the reaction rate?
A5: Generally, higher pH values tend to increase the reaction rates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[6][7] However, the optimal pH can be buffer-dependent. For instance, one study observed that HEPES buffer at pH 7 yielded higher reaction rates compared to PBS at the same pH.[4][6][7] Recommended pH ranges for conjugation are typically between 7 and 9.[2]
Troubleshooting Guide
Issue: Low or No Product Yield
Low or no yield in your DBCO click chemistry reaction can be attributed to several factors. The following section outlines potential causes and the corresponding troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | DBCO reagents can degrade over time, particularly if not stored correctly or if they are sensitive to moisture (e.g., NHS esters).[1] Solution: Use fresh reagents. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.[1] |
| Incompatible Buffer | The presence of sodium azide in the buffer will react with the DBCO reagent, preventing the desired conjugation.[1][2][3][4][5] Solution: Use buffers that are free of sodium azide, such as PBS, HEPES, or Borate buffer.[2] |
| Suboptimal Reaction Conditions | The reaction rate can be influenced by pH, temperature, and reaction time. Solution: Optimize these parameters. Consider increasing the temperature (e.g., to 37°C) or extending the reaction time (e.g., 24-48 hours).[1] Also, test different buffers and pH levels; for example, HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS.[4][6][7] |
| Incorrect Molar Ratio | An inappropriate ratio of DBCO to azide can lead to incomplete conjugation. Solution: Optimize the molar ratio of your reactants. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent.[1] |
| Inefficient Purification | The desired product may be lost during the purification step, or unreacted starting materials may not be effectively removed. Solution: Select a suitable purification method such as size exclusion chromatography (SEC), dialysis, or HPLC.[1] |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general starting point for the conjugation of a this compound functionalized molecule to an azide-functionalized molecule. Optimization may be necessary for specific applications.
-
Reagent Preparation:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Remove unreacted reagents and purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.[1]
-
Experimental Workflow for Optimizing this compound Click Chemistry
Caption: A workflow for optimizing the key parameters of a this compound click reaction.
Summary of Key Reaction Parameters
| Parameter | Recommended Starting Point | Optimized Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1[1] | 1:1 to 10:1 (or inverted)[1] | The more abundant or less critical component should be in excess. |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C[1][2] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4-12 hours[1] | 2 to 48 hours[1] | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF)[1] | Avoid buffers containing sodium azide.[1][2][3][4][5] |
| pH | ~7.4 | 7.0 - 9.0[2] | Higher pH generally increases the reaction rate.[6][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impact of pH on DBCO-C-PEG1 Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the reaction kinetics of DBCO-C-PEG1 and related compounds in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a DBCO-azide click chemistry reaction?
A1: Generally, SPAAC reactions with DBCO reagents are more efficient at neutral to slightly basic pH. A pH range of 7.0-8.5 is often recommended for optimal performance.[1] However, the ideal pH can be influenced by the specific buffer system used.[2][3]
Q2: How does pH affect the stability of the DBCO group?
A2: The DBCO group is generally stable in aqueous buffers used for bioconjugation (pH 6-9).[4] However, it is sensitive to strongly acidic conditions (pH < 5), which can lead to its degradation.[4][5] Prolonged incubation in aqueous solutions, even at neutral pH, can result in a gradual loss of reactivity.[4]
Q3: Can the choice of buffer affect my this compound reaction rate?
A3: Yes, the buffer system can significantly impact the reaction kinetics. Studies have shown that HEPES buffer at pH 7 can yield higher reaction rates compared to PBS at the same pH.[2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]
Q4: Will the PEG linker in this compound influence the reaction kinetics?
A4: Yes, the presence of a PEG linker has been shown to enhance the reaction rate of DBCO-azide cycloadditions. One study reported a 31 ± 16% increase in reaction rates for a DBCO-PEG5-modified antibody compared to its non-PEGylated counterpart.[2][3] The PEG linker can also improve the aqueous solubility of the reagent.[6]
Q5: How can I monitor the progress of my this compound reaction?
A5: The consumption of the DBCO reagent can be monitored by tracking the decrease in its characteristic UV absorbance at approximately 309 nm.[6] This can be done in real-time using a UV-Vis spectrophotometer. Alternatively, HPLC can be used to separate and quantify the reactants and the triazole product over time.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the pH of your reaction buffer to a range of 7.0-8.5. Consider screening different pH values to find the optimum for your specific reactants. |
| Inappropriate Buffer | If using PBS, consider switching to HEPES buffer, which has been shown to enhance reaction rates.[2][3] |
| Low Reactant Concentration | Increase the concentration of one or both reactants. SPAAC reactions are second-order, so the rate is directly proportional to the concentration of both the DBCO and azide species. |
| Steric Hindrance | If conjugating to a large biomolecule, the PEG linker in this compound should help to mitigate steric hindrance. However, if the reaction is still slow, consider a longer PEG chain if available. |
| Degraded DBCO Reagent | Ensure your this compound reagent has been stored correctly (typically at -20°C, protected from light and moisture).[4] Prepare aqueous working solutions fresh for each experiment.[4] |
Issue 2: Protein Aggregation During Conjugation
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of DBCO | The DBCO moiety is hydrophobic, and high labeling ratios can increase the overall hydrophobicity of the protein, leading to aggregation.[7] Optimize the molar excess of the DBCO reagent to achieve the desired degree of labeling without causing precipitation.[7] |
| Suboptimal Buffer Conditions | Ensure the reaction buffer is optimal for your specific protein's stability in terms of pH and ionic strength.[7] |
| High Protein Concentration | If aggregation occurs, try reducing the protein concentration.[7] |
Quantitative Data
Table 1: Second-Order Rate Constants for the Reaction of Sulfo-DBCO-Amine with Azides in Various Buffers at 37°C
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine |
| MES | 5 | 0.54 ± 0.01 | 0.30 ± 0.01 |
| MES | 6 | 0.86 ± 0.02 | 0.44 ± 0.01 |
| PBS | 7 | 0.85 ± 0.03 | 0.32 ± 0.01 |
| HEPES | 7 | 1.22 ± 0.02 | 0.55 ± 0.01 |
| Borate | 8 | 1.13 ± 0.02 | 0.51 ± 0.01 |
| Borate | 9 | 1.16 ± 0.02 | 0.61 ± 0.01 |
| Borate | 10 | 1.18 ± 0.01 | 0.69 ± 0.01 |
Data adapted from "The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates".[2]
Table 2: Expected Stability of the DBCO Moiety in Aqueous Buffers
| pH | Temperature | Incubation Time | Expected % Intact DBCO Reagent | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation.[4] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions.[4] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times.[4] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate degradation.[4] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable.[4] |
Illustrative data based on the known chemistry of DBCO functional groups.[4]
Experimental Protocols
Protocol 1: Monitoring DBCO-Azide Reaction Kinetics using UV-Vis Spectrophotometry
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of the azide-containing molecule in the desired reaction buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, dilute the azide stock solution in the reaction buffer to the desired final concentration (e.g., 1 mM).
-
Place the cuvette in a temperature-controlled spectrophotometer set to 309 nm.
-
Zero the instrument with the azide solution.
-
-
Initiate Reaction and Data Acquisition:
-
Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM) and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 309 nm over time.
-
Record data points at regular intervals until the absorbance stabilizes.
-
-
Data Analysis:
-
For a pseudo-first-order reaction (with the azide in large excess), plot the natural logarithm of the absorbance at 309 nm versus time.
-
The negative of the slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide.
-
Protocol 2: Assessing the Stability of this compound at Different pH Values using HPLC
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7.4, 8.5, 9).
-
-
Incubation:
-
Dilute the this compound stock solution into each pH buffer to a final concentration of 100 µM.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Immediately analyze the aliquot by reverse-phase HPLC with a C18 column and a UV detector set to 309 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for slow DBCO-azide reactions.
Caption: General workflow for monitoring reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
DBCO-C-PEG1 stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of DBCO-C-PEG1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical modification reagent used in bioconjugation. It contains a Dibenzocyclooctyne (DBCO) group, which is a strained alkyne that reacts with azide-containing molecules through a bioorthogonal reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling and conjugating biological molecules.[1][2] The short, hydrophilic PEG1 (polyethylene glycol) spacer can help to improve solubility and reduce steric hindrance during conjugation.[3][4]
Q2: What are the recommended storage conditions for this compound and its solutions?
For long-term stability, solid this compound should be stored at -20°C.[5] Once dissolved, for example in an organic solvent like DMSO, stock solutions are more sensitive. It is recommended to prepare solutions fresh before use.[6][7] If storage of a solution is necessary, it can be kept at -20°C for a few months, although a gradual loss of reactivity may occur.[5]
Q3: Is the DBCO moiety stable under all experimental conditions?
No, the DBCO group is susceptible to degradation under certain conditions. The primary vulnerabilities include:
-
Strongly Acidic Conditions: DBCO is known to undergo an inactivating rearrangement in the presence of strong acids like 95% trifluoroacetic acid (TFA), which is often used for peptide cleavage from a resin.[8][9][10][11] This is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.[8][9][10][11]
-
Oxidizing Environments: In cellular environments, particularly within phagocytes, DBCO can be degraded by reactive oxygen species like sodium hypochlorite, a product of oxidative burst.[12][13] Oxidation can also occur during storage, leading to a loss of reactivity.[5]
-
Presence of Thiols: While the SPAAC reaction is bioorthogonal, some studies indicate that DBCO can react with free thiols, such as glutathione (GSH) or cysteine residues in proteins, which can lead to instability or non-specific labeling.[3][12][14]
Q4: What are the typical degradation products of this compound?
The primary degradation products result from the alteration of the DBCO ring system.
-
Acid-Mediated Rearrangement: Under strong acid, DBCO rearranges into an inactive isomer, which will no longer participate in the SPAAC reaction.[8][9]
-
Hydrolysis/Oxidation: The addition of water to the alkyne bond can occur, leading to hydrolysis products.[5] LC-MS analysis has shown species derived from acid-catalyzed hydrolysis or alcoholysis of the DBCO motif.[15] In oxidizing environments, various oxidized forms of the DBCO ring can be generated.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Conjugation Yield in SPAAC Reaction
If you are observing a poor yield for your click chemistry reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution | Citations |
| Degradation of DBCO Reagent | Use freshly prepared solutions of this compound. Ensure the solid reagent has been stored properly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. | [6][7][16] |
| Suboptimal Reaction Buffer/pH | The reaction rate is pH-dependent. A slightly alkaline pH of 7.5-8.5 generally increases the rate of SPAAC. Buffers like HEPES have been shown to yield higher reaction rates compared to PBS in some cases. | [4][16][17] |
| Presence of Competing Azides | CRITICAL: Ensure your buffers (e.g., PBS) do not contain sodium azide (NaN₃) as a preservative. Sodium azide will react with the DBCO group, consuming it and preventing the desired conjugation. Use azide-free buffers for all steps. | [1][3][5] |
| Inefficient Reaction Kinetics | Increase the reaction temperature. Reactions at room temperature (25°C) or 37°C are significantly faster than at 4°C. Also, consider increasing the concentration of one or both reactants. | [16][18][19] |
| Steric Hindrance | The DBCO or azide moiety on a large biomolecule may be sterically inaccessible. The PEG1 spacer in this compound helps, but if hindrance is suspected, using a linker with a longer PEG chain (e.g., PEG4, PEG12) can improve accessibility and reaction rates. | [3][4][16] |
| Hydrolysis of DBCO | Avoid prolonged exposure of the DBCO reagent to aqueous buffers before the reaction, especially if not at a neutral pH, to minimize potential hydrolysis. | [5][15] |
Issue 2: Non-Specific Labeling or Unexpected Side Products
While SPAAC is highly specific, off-target reactions can occasionally occur.
| Potential Cause | Recommended Solution | Citations |
| Reaction with Cysteine Residues | DBCO has been reported to show some reactivity towards free cysteine residues on proteins. If your protein has accessible cysteines and you suspect non-specific labeling, consider capping the free thiols with a reagent like iodoacetamide (IAM) prior to the SPAAC reaction. | [3][12] |
| Degradation During Analysis | If using strongly acidic conditions for sample preparation or analysis (e.g., TFA in HPLC mobile phase), be aware that this can cause on-column degradation or rearrangement of any unreacted DBCO, leading to unexpected peaks. | [8][9][20] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol allows for the quantitative analysis of this compound stability under specific buffer conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4; Borate buffer, pH 8.5; Acetate buffer, pH 5.0). Ensure all buffers are azide-free.
-
-
Incubation:
-
Dilute the this compound stock solution into the test buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench any potential further degradation by freezing at -80°C or by mixing with a cold organic solvent like acetonitrile (ACN) if compatible with your analysis.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength where DBCO absorbs (e.g., 309 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Calculate the percentage of intact compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
-
Plot the percentage of intact this compound versus time to determine its stability profile under the tested conditions.
-
Protocol 2: Monitoring a SPAAC Reaction using UV-Vis Spectroscopy
The consumption of the DBCO group during a click reaction can be monitored in real-time by observing the decrease in its characteristic UV absorbance.
-
Spectrophotometer Setup:
-
Sample Preparation:
-
In a quartz cuvette, prepare a solution of your azide-containing molecule in the chosen reaction buffer. The concentration should be in large molar excess (e.g., 10-fold or higher) compared to the DBCO reagent to ensure pseudo-first-order kinetics.
-
Use this solution to zero the spectrophotometer.
-
-
Reaction Initiation and Data Acquisition:
-
To initiate the reaction, add a known concentration of the this compound to the cuvette and mix quickly. The initial absorbance at 309 nm should be within the linear range of the instrument.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.
-
-
Data Analysis:
Visualizations
Caption: Major degradation pathways for the DBCO moiety.
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. purepeg.com [purepeg.com]
- 8. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of DBCO-Conjugated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess DBCO-C-PEG1 reagent following conjugation reactions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the purity and integrity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound reagent after conjugation?
A1: The presence of unreacted this compound can lead to several complications in downstream applications. These include a lack of purification which can increase the rate of false-positive errors in sensitive assays.[1] Furthermore, the hydrophobicity of the DBCO group can contribute to the aggregation of the conjugated molecule if not adequately removed.[2]
Q2: What are the most common methods for removing excess this compound reagent?
A2: Several standard laboratory techniques are effective for purifying your DBCO-conjugated molecule. The most frequently employed methods include:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size. The larger conjugate will pass through the column more quickly than the smaller, unreacted DBCO reagent.[1][3]
-
Dialysis: This technique involves the selective diffusion of molecules across a semi-permeable membrane. The small DBCO reagent will diffuse out into the dialysis buffer, while the larger conjugate is retained.[1]
-
Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the solution through a membrane with a specific molecular weight cutoff (MWCO), retaining the larger conjugate while the smaller DBCO reagent passes through.[1]
-
High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC can be utilized. The DBCO-conjugated molecule will have a different retention time than the unconjugated reagent.[3][4]
Q3: How do I choose the best purification method for my specific conjugate?
A3: The optimal purification method depends on several factors, including the size and stability of your target molecule, the required final purity, and the sample volume. For instance, while desalting columns are quick for removing salts and small molecules, HPLC offers the highest purity.[3] For larger molecules like antibodies, dialysis has been shown to effectively lower the DBCO content while maintaining high antibody recovery.[1]
Q4: Can I quench the reaction before purification?
A4: Yes, quenching the reaction can be a helpful step to neutralize any unreacted DBCO-NHS ester. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine, and incubating for a short period before proceeding with purification.[4][5]
Troubleshooting Guide
Problem: Low Recovery of the Conjugated Product
| Possible Cause | Troubleshooting & Optimization |
| Aggregation | The hydrophobicity of the DBCO moiety can induce aggregation of the conjugate, leading to its loss during purification.[2] To mitigate this, consider using a lower molar excess of the DBCO reagent during conjugation or utilizing PEGylated DBCO reagents to enhance hydrophilicity.[2] |
| Non-specific Binding | The conjugate may be binding to the purification column or membrane.[2] It is advisable to screen different size-exclusion chromatography (SEC) resins or ultrafiltration membranes to find one with minimal non-specific binding. |
| Precipitation | High concentrations of the antibody or the DBCO reagent can lead to precipitation.[2] If precipitation is observed, try reducing the protein concentration during the conjugation reaction. |
| Inefficient Elution | The elution buffer may not be optimal for recovering your conjugate. Adjust the buffer composition, such as pH or ionic strength, to improve recovery. |
Problem: Incomplete Removal of Excess DBCO Reagent
| Possible Cause | Troubleshooting & Optimization |
| Inadequate Separation | The chosen purification method may not provide sufficient resolution between the conjugate and the excess reagent. A single desalting step may not be enough; a second desalting step or a different method like dialysis may be necessary.[1] |
| Incorrect Column/Membrane Choice | The pore size of the desalting column or the molecular weight cutoff (MWCO) of the ultrafiltration membrane may be too large, allowing the conjugate to be lost or the DBCO reagent to be retained. Ensure the MWCO is appropriate for your conjugate's size. |
| Insufficient Washing/Dialysis | For chromatography, ensure an adequate volume of buffer is used to wash away all the unbound reagent. For dialysis, perform multiple buffer changes and allow sufficient time for diffusion. |
Quantitative Data Summary
The following table summarizes a comparison of different purification methods for removing excess DBCO-NHS from an antibody solution.
| Purification Method | DBCO Removal Efficiency | Antibody Recovery | Notes |
| Desalting (1x) | 82% | 90.1% | A second desalting step increased DBCO removal to 87.8% but significantly reduced antibody recovery.[1] |
| Ultrafiltration | 82% | 82.3% | |
| Dialysis | 86.8% | 94.6% | Showed a good balance of high removal efficiency and high antibody recovery.[1] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (Spin Desalting Column)
This protocol is suitable for the rapid removal of excess DBCO reagent from protein conjugates.
-
Column Equilibration: Equilibrate the spin desalting column with a suitable buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.
-
Sample Loading: Apply the conjugation reaction mixture to the center of the packed resin bed.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be in the eluate.
-
Purity Analysis: Analyze the purity of the conjugate by SDS-PAGE and determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[2]
Protocol 2: Purification by Dialysis
This protocol is effective for larger sample volumes and for molecules that may be sensitive to the shear forces of chromatography.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer. Ensure the molecular weight cutoff (MWCO) of the membrane is appropriate to retain your conjugate while allowing the small DBCO reagent to pass through.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis cassette or tubing.
-
Dialysis: Place the sealed cassette or tubing in a large volume of dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume. Stir the buffer gently at 4°C.
-
Buffer Changes: Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the excess DBCO reagent.
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis cassette or tubing.
-
Purity Analysis: Assess the purity of the conjugate as described in Protocol 1.
References
Technical Support Center: Modifying Multi-Cysteine Proteins with DBCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the modification of proteins containing multiple cysteines using dibenzocyclooctyne (DBCO) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when modifying proteins with multiple cysteines using DBCO reagents?
The primary challenge is achieving site-selective modification. DBCO can react with multiple cysteine residues on a protein via a thiol-yne reaction, leading to a heterogeneous mixture of products with varying numbers of modifications at different locations.[1] This lack of regioselectivity can impact the structure, function, and homogeneity of the final protein conjugate. Another consideration is the potential for side reactions, as DBCO reagents can react with thiols, although this reaction is generally slower than the strain-promoted azide-alkyne cycloaddition (SPAAC) with azides.[2]
Q2: How can I achieve site-selective modification of a specific cysteine in a protein with multiple cysteines?
A powerful strategy to achieve site-selectivity is the use of a "DBCO-tag".[1][3] This is a short, specific peptide sequence (e.g., Leu-Cys-Tyr-Pro-Trp-Val-Tyr) that is fused to the N- or C-terminus of the protein of interest.[1][3] The DBCO-tag dramatically increases the rate of the thiol-yne reaction between the cysteine within the tag and a DBCO reagent, by as much as 220-fold compared to a control cysteine peptide.[1][3] This enhanced reactivity allows for the selective labeling of the tagged cysteine in the presence of other endogenous cysteines.[1][4]
Q3: What is the stability of the linkage formed between DBCO and a cysteine residue?
The thioether linkage formed from the reaction of DBCO with a cysteine is highly stable, especially when compared to the thiosuccinimide linkage from maleimide-cysteine conjugation.[5] The cysteine-DBCO conjugate has been shown to be stable to exogenous thiols like glutathione at physiological pH and temperature for several days.[1][5] In contrast, maleimide conjugates can undergo hydrolysis and elimination reactions.[5]
Q4: Can I use DBCO-maleimide reagents for a two-step labeling of cysteines?
Yes, a two-step protocol involving DBCO-maleimide is a common strategy.[6][7] In the first step, the maleimide group reacts specifically with cysteine residues. In the second step, the attached DBCO group can then be used for a copper-free click chemistry reaction with an azide-modified molecule.[6] This approach is particularly useful when aiming for a bioorthogonal reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Oxidation of Cysteine Residues: Cysteine thiols can oxidize to form disulfide bonds, which are unreactive with DBCO. 2. Presence of Competing Thiols: Reducing agents like DTT in the reaction buffer will compete with the protein's cysteines for reaction with DBCO.[8] 3. Steric Hindrance: The target cysteine may be in a sterically hindered location within the protein structure. 4. Low Reactant Concentration: Insufficient concentration of the protein or DBCO reagent.[9] | 1. Reduce Disulfide Bonds: Prior to labeling, treat the protein with a reducing agent like DTT or TCEP. Ensure the reducing agent is removed before adding the DBCO reagent.[7][8] 2. Use Azide-Free Buffers: If performing a SPAAC reaction, ensure buffers are free of sodium azide, which will compete with the azide-labeled molecule.[9][10] 3. Incorporate a PEG Spacer: Using a DBCO reagent with a PEG linker can reduce steric hindrance and improve accessibility.[9] 4. Optimize Concentrations: Increase the concentration of the limiting reactant. |
| Non-specific Labeling / Heterogeneous Products | 1. Reaction with Multiple Cysteines: DBCO is reacting with more than one cysteine residue on the protein.[1] 2. Reaction with Other Nucleophiles: At higher pH, DBCO-maleimide reagents can show some reactivity towards primary amines (e.g., lysine residues).[7][10] | 1. Utilize a DBCO-tag: Engineer a DBCO-tag onto your protein to direct the modification to a specific cysteine.[1][3][5] 2. Control pH: For DBCO-maleimide reactions, maintain a pH between 6.5 and 7.5 to favor reaction with thiols over amines.[7] |
| Protein Precipitation | 1. High Concentration of Organic Solvent: DBCO reagents are often dissolved in organic solvents like DMSO or DMF, which can cause protein precipitation at high concentrations.[7][9] | 1. Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture low (typically <10-20%).[7][11] |
Experimental Protocols
Protocol 1: Site-Selective Labeling of a DBCO-tagged Protein
This protocol describes the selective labeling of a cysteine within a DBCO-tag fused to a protein of interest.
Materials:
-
DBCO-tagged protein
-
DBCO-reagent (e.g., DBCO-PEG4-Biotin)
-
Phosphate buffer (0.2 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Reaction tubes
-
Incubator at 37°C
-
LC-MS for analysis
Procedure:
-
Protein Reduction:
-
Prepare a solution of the DBCO-tagged protein (e.g., 50 µM) in phosphate buffer.
-
Add DTT to a final concentration of 1 mM.
-
Incubate at 37°C for 15 minutes to reduce any disulfide bonds.
-
-
Labeling Reaction:
-
Analysis:
-
Analyze the reaction mixture by LC-MS to confirm the formation of the desired mono-labeled product.
-
Protocol 2: Two-Step Labeling using DBCO-Maleimide
This protocol outlines the labeling of cysteine residues with a DBCO-maleimide reagent, followed by a copper-free click chemistry reaction.
Part 1: Thiol-Reactive Labeling with DBCO-Maleimide
Materials:
-
Protein with accessible cysteine residues
-
DBCO-Maleimide
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)[7]
-
Reducing agent (e.g., TCEP)
-
DMSO or DMF
-
Spin desalting column
Procedure:
-
Protein Reduction:
-
Dissolve the protein in the reaction buffer.
-
If necessary, reduce disulfide bonds by adding TCEP. Remove the TCEP using a spin desalting column.[7]
-
-
DBCO-Maleimide Labeling:
-
Purification:
-
Remove excess DBCO-Maleimide using a spin desalting column.
-
Part 2: Copper-Free Click Chemistry
Materials:
-
DBCO-labeled protein from Part 1
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)[11]
Procedure:
-
Click Reaction:
-
Analysis and Purification:
-
Analyze the final conjugate by SDS-PAGE and/or mass spectrometry.
-
Purify the labeled protein from excess azide-reagent if necessary.
-
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference(s) |
| DBCO-tag Rate Enhancement | 220-fold | Increased rate of thiol-yne reaction compared to a cysteine peptide control. | [1][3][4] |
| DBCO-tag-mEGFP Labeling Yield | ~80% | Yield of mono-labeled product with no multi-labeled product observed. | [1] |
| Maleimide Reactivity (pH) | pH 6.5-7.5 | Optimal pH range for selective reaction of maleimides with thiols over amines. | [7] |
| Maleimide vs. Amine Reactivity | ~1000:1 | At pH 7, maleimides are approximately 1000 times more reactive towards a free sulfhydryl than an amine. | [7][10] |
| Organic Solvent Concentration | <10-20% | Recommended maximum concentration of DMSO or DMF to avoid protein precipitation. | [7][11] |
Visualized Workflows
Caption: Workflow for site-selective labeling of a DBCO-tagged protein.
Caption: Workflow for two-step labeling via DBCO-maleimide and click chemistry.
References
- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Cysteine-Cyclooctyne Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DBCO strikes again.... - Molecular Engineering Weekly [biocovalent.com]
- 6. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of DBCO-C-PEG1 and SMCC Linkers for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the stability, efficacy, and safety of antibody conjugates, particularly in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison between the modern, bioorthogonal DBCO-C-PEG1 linker, which utilizes copper-free click chemistry, and the conventional SMCC linker, which relies on amine-to-thiol coupling. This comparison is supported by a synthesis of available experimental data and detailed methodologies to inform the optimal choice for your antibody conjugation needs.
Introduction to this compound and SMCC Linkers
This compound belongs to the class of bioorthogonal linkers. It leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper(I) catalyst. Its structure is characterized by a dibenzocyclooctyne (DBCO) group that reacts specifically with an azide moiety to form a stable triazole linkage. The inclusion of a short polyethylene glycol (PEG1) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues in proteins, to form a stable amide bond. Its other functional group, a maleimide, reacts with sulfhydryl (thiol) groups, like the side chains of cysteine residues, to form a stable thioether bond. The cyclohexane bridge in its structure confers greater stability to the maleimide group compared to linkers without this feature, reducing the rate of hydrolysis.
Chemical Reaction Mechanisms
The conjugation strategies for this compound and SMCC are fundamentally different, as illustrated below.
Quantitative Performance Comparison
The selection of a linker has a significant impact on the physicochemical properties and in vivo performance of an antibody conjugate. The following tables summarize key performance indicators for this compound and SMCC linkers based on available data.
Table 1: Physicochemical and Stability Comparison
| Feature | This compound | SMCC |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | NHS ester aminolysis followed by Maleimide-thiol addition |
| Reactive Groups | DBCO reacts with Azide | NHS ester reacts with primary Amine; Maleimide reacts with Sulfhydryl (Thiol) |
| Specificity | High (Bioorthogonal) | Moderate (potential for side reactions) |
| Homogeneity of Conjugate | Potentially high (site-specific conjugation is possible) | Generally low (random conjugation to lysines) |
| Aqueous Solubility | High (due to PEG spacer) | Low (hydrophobic) |
| Risk of Aggregation | Low | Higher, especially with hydrophobic payloads |
| Stability of Formed Bond | High (stable triazole ring) | Moderate (thioether bond can undergo retro-Michael elimination) |
Table 2: In Vitro and In Vivo Performance Comparison
| Feature | This compound | SMCC |
| Conjugation Efficiency | Generally high with minimal purification needed.[1] | Can be lower due to hydrolysis of the maleimide group.[1] |
| Drug-to-Antibody Ratio (DAR) | More controllable, leading to a more defined DAR. Hydrophilic nature allows for potentially higher DARs without aggregation.[2] | Heterogeneous, resulting in a mixture of species with varying DARs. Higher DARs can increase the risk of aggregation.[2] |
| Plasma Stability | High. The triazole linkage is very stable. | Generally good, but can be susceptible to payload loss over time.[3] |
| Antigen Binding Affinity | Generally, conjugation has a minimal impact on antigen binding affinity.[4][5] | Generally, conjugation has a minimal impact on antigen binding affinity.[4][5] |
| In Vitro Cytotoxicity | Potent, target-specific cell killing. | Potent, target-specific cell killing. |
Experimental Protocols
Detailed methodologies for antibody conjugation using both this compound and SMCC are provided below. These protocols serve as a general guide, and optimization for specific antibodies and payloads is recommended.
Protocol 1: Antibody Conjugation with this compound-NHS Ester
This protocol involves a two-step process: 1) introduction of an azide group onto the antibody, and 2) the copper-free click chemistry reaction with the DBCO-linker-payload. For the purpose of this guide, we will focus on the click chemistry step, assuming the antibody has been pre-functionalized with an azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-payload, dissolved in an organic solvent like DMSO.
-
Purification system (e.g., size exclusion chromatography column).
Procedure:
-
Preparation: Bring the azide-modified antibody and the this compound-payload solutions to room temperature.
-
Reaction: Add the this compound-payload solution to the antibody solution. A 2 to 5-fold molar excess of the DBCO-payload over the antibody is typically used.
-
Incubation: Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours. The optimal time and temperature may vary depending on the specific reactants.
-
Purification: Remove the excess, unreacted DBCO-payload and any aggregates by size exclusion chromatography or another suitable purification method.
-
Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR), purity, and other relevant quality attributes.
Protocol 2: Antibody Conjugation with SMCC
This is a two-step protocol where the antibody is first activated with SMCC, followed by conjugation to a thiol-containing payload.
References
- 1. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DBCO-C-PEG1 and Other PEGylated Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) chains have become indispensable tools for optimizing the performance of these complex therapeutics. This guide provides an objective comparison of the short-chain DBCO-C-PEG1 linker with other PEGylated alternatives, supported by experimental data to inform the rational design of next-generation bioconjugates.
The Role of PEGylation in Linker Design
PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. In the context of ADCs, where hydrophobic payloads are often employed, PEGylated linkers offer several key advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the entire ADC, mitigating the risk of aggregation, which can compromise efficacy and induce an immune response.[1]
-
Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated ADC is increased, which can lead to reduced renal clearance and a prolonged plasma half-life.[2][3] This extended circulation time allows for greater accumulation of the therapeutic at the target site.[2]
-
Shielding of Hydrophobic Payloads: The PEG chain can form a protective hydrophilic cloud around the cytotoxic drug, masking its hydrophobicity and preventing premature clearance from circulation.[4]
Head-to-Head Comparison: this compound vs. Longer Chain PEGylated Linkers
Dibenzocyclooctyne (DBCO) linkers are instrumental for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that is highly efficient and biocompatible.[5][6] The this compound linker incorporates a single PEG unit, distinguishing it from its longer-chain counterparts. The "C" designation typically refers to a short carbon spacer, such as a caproyl group, often leading to a terminal functional group for conjugation, like a carboxylic acid (DBCO-PEG1-acid).[7][8]
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate.[9] The choice between a short-chain linker like this compound and a longer-chain alternative involves a trade-off between various performance metrics.
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties
| Property | Non-PEGylated Linker | Short-Chain PEG Linker (e.g., this compound) | Longer-Chain PEG Linker (e.g., PEG4, PEG8, PEG12, PEG24) |
| Solubility | Low to moderate, payload-dependent | Improved | Significantly Improved |
| Aggregation | Higher propensity, especially with high DAR | Reduced | Significantly Reduced |
| Hydrophilicity | Low | Moderate | High |
| Steric Hindrance | Low | Low to Moderate | Moderate to High |
Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK) and In Vitro Potency
| Parameter | Non-PEGylated Linker | Short-Chain PEG Linker (e.g., this compound) | Longer-Chain PEG Linker (e.g., PEG8, PEG12, PEG24) |
| Plasma Clearance | Faster | Slower | Significantly Slower (up to a threshold, e.g., PEG8)[10][11] |
| Plasma Half-Life | Shorter | Longer | Significantly Longer[12] |
| In Vitro Cytotoxicity (IC50) | Potentially high, but limited by solubility | High | May be moderately reduced due to steric hindrance or slower internalization[2][13] |
| Therapeutic Index | Variable | Potentially Improved | Generally Wider[4][14] |
Note: The data presented are generalized trends compiled from multiple studies and may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
To enable a robust comparison of different PEGylated linkers, standardized experimental methodologies are crucial.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.[1]
Methodology:
-
Incubate the ADC at a concentration of 100 µg/mL in human, mouse, or rat plasma at 37°C.[1]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Quench the reaction and process the samples to separate the ADC from plasma proteins. This can be achieved through methods like immuno-affinity capture.[1]
-
Quantify the amount of intact ADC, total antibody, and released payload using techniques such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use distinct ELISAs to measure total antibody and antibody-conjugated drug concentrations. The difference indicates the extent of deconjugation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for direct measurement of the intact ADC and free payload.[1][15]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in the ADC preparation.[16]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.[15]
-
Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).[15][16]
-
Mobile Phases:
-
Gradient Elution: Apply a descending salt gradient to elute ADC species with different hydrophobicities.
-
Detection: Monitor the elution profile at 280 nm.[15] The peaks corresponding to different DAR species can be integrated to calculate the average DAR.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC in killing target cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Culture: Plate target cancer cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).[10]
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on metabolic activity (e.g., CCK-8, MTT) or cell membrane integrity.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Conclusion
The choice between this compound and other PEGylated linkers is a strategic decision that profoundly impacts the therapeutic potential of a bioconjugate. Short-chain linkers like this compound may offer advantages in terms of preserving high in vitro potency and minimizing steric hindrance. However, for payloads with significant hydrophobicity or when a longer circulation half-life is paramount for in vivo efficacy, longer PEG chains (e.g., PEG8 to PEG24) are often superior.[4][10]
Ultimately, the optimal linker design is context-dependent, requiring empirical evaluation of a panel of linkers with varying PEG lengths.[2] The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel, effective, and safe bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 8. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
The Decisive Advantage: A Comparative Guide to DBCO Linkers Over Copper-Catalyzed Click Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of ligation chemistry is a critical determinant of experimental success. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry, the advent of strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) linkers has marked a paradigm shift, particularly for applications within living systems and sensitive biological samples. This guide provides an objective, data-driven comparison of DBCO-mediated SPAAC and CuAAC, offering insights into their respective advantages and limitations to inform the selection of the most appropriate bioconjugation strategy.
The primary distinction between these two powerful chemistries lies in the activation of the alkyne. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC employs the inherent ring strain of a cyclooctyne, such as DBCO, to drive the reaction with an azide forward without the need for a metal catalyst.[1][2] This fundamental difference has profound implications for biocompatibility, reaction kinetics, and overall experimental design.
Quantitative Performance Metrics: DBCO vs. CuAAC
The selection of a click chemistry technique often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison between DBCO-mediated SPAAC and CuAAC.
| Parameter | DBCO (SPAAC) | Copper-Catalyzed (CuAAC) | References |
| Second-Order Rate Constant (k) | ~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl azide) | 10-100 M⁻¹s⁻¹ (with 20 µM Cu(I)) | [3][4] |
| Biocompatibility | Excellent; no cytotoxic copper catalyst required, ideal for in vivo and live-cell applications. | Limited by copper-induced cytotoxicity and potential for reactive oxygen species (ROS) formation. | [1][5] |
| Typical Reaction Time | Minutes to a few hours, dependent on reactant concentrations and specific cyclooctyne. | 30 minutes to a few hours. | [1][6] |
| Reaction Conditions | Mild, physiological conditions (aqueous buffer, neutral pH, ambient/body temperature). | Requires copper(I) catalyst, a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand. | [1][7] |
| Yields | Generally high to quantitative. | Near-quantitative. | [8][9] |
| Side Reactions | Some strained alkynes may exhibit minor off-target reactivity with thiols. | Copper can catalyze oxidation of amino acid residues (e.g., histidine, arginine). | [10][11] |
| Stability of Modified Biomolecule | DBCO-modified IgG shows ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C. | Stable once the triazole is formed, but the reaction process can be damaging to sensitive biomolecules. | [12] |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further elucidate the differences between these two approaches, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for antibody bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
A Head-to-Head Battle in Bioorthogonal Chemistry: A Comparative Guide to DBCO-C-PEG1 and BCN Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as frontrunners among strained alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide presents an objective, data-driven comparison of their reaction kinetics and performance to inform the selection of the optimal linker for your specific research and development needs.
The power of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has propelled its widespread adoption in diverse applications, including live-cell imaging, proteomics, and the development of sophisticated antibody-drug conjugates (ADCs).[1] While both DBCO and BCN readily react with azides to form a stable triazole linkage, they possess distinct characteristics that influence their suitability for different experimental designs.[1] This guide delves into a critical evaluation of DBCO and BCN linkers, with a focus on reaction kinetics, supported by quantitative data and detailed experimental protocols.
Performance Deep Dive: Reaction Kinetics
The rate at which a linker reacts with its target is a crucial factor in experimental design, particularly in dynamic cellular systems.[3] The cornerstone of both BCN and DBCO chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC).[3] Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, a characteristic attributed to its greater ring strain.[1][3] However, the specific reaction rates can be influenced by the nature of the azide reaction partner.[1][3]
Quantitative Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants for DBCO and BCN linkers with various azide partners, providing a clear quantitative comparison of their reactivity.
| Cyclooctyne Linker | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO | Benzyl Azide | ~1.0 | Room Temperature |
| BCN | Benzyl Azide | ~0.3 - 1.0 | Dependent on specific azide and solvent |
| DBCO Analog | Primary Azide | Significantly faster than BCN | Not specified |
| DBCO Analog | Secondary Azide | Significantly faster than BCN | Not specified |
| DBCO Analog | Tertiary Azide | Dramatically lower than with 1°/2° azides | Not specified |
| BCN | Tertiary Azide | More consistent, albeit slower, rate | Not specified |
| DBCO-PEG4-acid | Azide-PEG4-acid | 2.1 ± 0.2 | 37°C in PBS, pH 7.4 |
| Peptide with Azide | DBCO | 0.34 | HBS buffer (pH 7.4) at 25 °C |
| Boc-protected Amino Acid with Azide | BCN | 0.28 | Methanol at 25 °C |
| Fmoc-N₃K | BCN | 0.037 | Methanol at 25 °C |
Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class. The data clearly indicates that for primary and secondary azides, the DBCO analog reacts significantly faster than BCN.[3] Interestingly, for the sterically hindered tertiary azide, the reactivity of the DBCO analog drops dramatically, while BCN maintains a more consistent, albeit slower, reaction rate.[3][4] This highlights a key consideration: the steric environment of the azide on your target molecule can significantly influence the choice of linker.
Experimental Protocols
To ensure reproducibility and facilitate the application of these linkers in your own research, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Antibody Labeling with DBCO-NHS Ester
This protocol outlines the steps for activating an antibody with a DBCO-NHS ester, preparing it for conjugation with an azide-modified molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][6]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[5]
-
Spin desalting columns or dialysis equipment for buffer exchange.[6]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column or dialysis.[6]
-
Reagent Preparation: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]
-
Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[6]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[6]
-
Quenching: Add a quenching solution (e.g., 10 µL of 100 mM Tris in water) to the reaction to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.[6]
-
Purification: Remove excess, unreacted DBCO reagent via spin desalting columns or dialysis.[6] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[6]
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of a DBCO-functionalized antibody with an azide-modified molecule.
Materials:
-
DBCO-functionalized antibody.
-
Azide-modified molecule (e.g., oligonucleotide, dye, drug).
-
Reaction buffer (e.g., PBS).
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4x molar excess of the azide-modified molecule in a suitable reaction buffer.[6]
-
Incubation: Incubate the reaction mixture overnight at 4°C.[6]
-
Purification: Remove the unreacted azide-modified molecule using an appropriate chromatography method (e.g., size exclusion, ion exchange, or reverse phase HPLC).[6]
Protocol 3: Kinetic Analysis by UV-Vis Spectroscopy
This protocol details a method for determining the second-order rate constant of a SPAAC reaction by monitoring the change in absorbance of the DBCO group.
Materials:
-
DBCO-containing molecule.
-
Azide-containing molecule.
-
Spectrophotometer.
-
Reaction buffer (e.g., HBS buffer, pH 7.4).
Procedure:
-
Reaction Setup: Prepare solutions of the DBCO-containing molecule and the azide-containing molecule in the reaction buffer.
-
Data Acquisition: Mix the reactants and immediately begin monitoring the absorbance decay of the DBCO group at approximately 308 nm under pseudo-first-order conditions (with a large excess of the azide partner).[7]
-
Data Analysis: Calculate the observed rate constant (k_obs) from the absorbance decay curve.
-
Second-Order Rate Constant Determination: Plot the k_obs values against different concentrations of the azide partner. The slope of the resulting linear regression will be the second-order rate constant (k₂).[7]
Visualizing Workflows and Pathways
To further clarify the application of these linkers, the following diagrams illustrate a typical experimental workflow for antibody-drug conjugate (ADC) development and a conceptual signaling pathway that can be studied using this technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
Beyond DBCO: A Comparative Guide to Copper-Free Bioconjugation Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of the appropriate chemical tools is paramount to success. While Dibenzocyclooctyne (DBCO) has been a cornerstone of copper-free click chemistry, a growing arsenal of alternative reagents offers distinct advantages in terms of reaction kinetics, stability, and suitability for diverse applications. This guide provides an objective comparison of prominent alternatives to DBCO, supported by experimental data, to empower informed decisions in your research and development endeavors.
Quantitative Comparison of Key Performance Metrics
The efficacy of a bioconjugation reaction is largely dictated by its speed and the stability of the resulting conjugate. The following tables summarize key quantitative data for DBCO and its alternatives.
Table 1: Reaction Kinetics of Copper-Free Bioconjugation Chemistries
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| SPAAC | DBCO | Benzyl Azide | 0.11 - 0.31[1][2][3] | Widely used, good balance of reactivity and stability. |
| BCN | Benzyl Azide | 0.07[2] | More stable to thiols than DBCO, but slower with aliphatic azides.[2][4] | |
| BCN | Phenyl Azide | 0.2[2] | Reacts faster with aromatic azides than DBCO.[2] | |
| IEDDA | Tetrazine (H-substituted) | TCO | up to 30,000[5] | Exceptionally fast kinetics, ideal for in vivo applications.[6][7][8] |
| Tetrazine (Methyl-substituted) | TCO | ~1000[5] | Slower than H-substituted tetrazines but can offer greater stability. | |
| Tetrazine (Dipyridyl) | TCO | 2000 (±400)[5] | Very rapid reaction rate. | |
| Cyclopropenone Ligation | Cyclopropenone | Phosphine | Not typically reported as k₂; rapid reaction | Reaction with some cyclopropenethiones can be >300-fold faster than with cyclopropenones.[9] |
Note: Reaction rates are dependent on the specific derivatives of the reagents, solvent, and temperature.
Table 2: Stability of Bioconjugation Linkages
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[4] | The hydrophobicity of DBCO can lead to aggregation and faster clearance. Susceptible to degradation in the presence of thiols.[4][10] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[4] | Generally more stable to thiols like GSH compared to DBCO.[4] Can show instability under acidic conditions over time.[11] |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent | TCO can isomerize to the less reactive cis-isomer in the presence of thiols and copper.[12] Some tetrazines show instability over long-term storage.[4] |
| Cyclopropenone-Phosphine | Cyclopropenone + Phosphine | Generally stable | The resulting adduct is a stable covalent bond.[13][14] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validating DBCO-C-PEG1 Labeling Efficiency: A Mass Spectrometry-Based Comparison
In the rapidly advancing field of bioconjugation, the efficiency and specificity of labeling reagents are paramount for the development of robust and reliable diagnostics, therapeutics, and research tools. Dibenzocyclooctyne (DBCO) reagents, particularly those functionalized with polyethylene glycol (PEG) linkers like DBCO-C-PEG1, have become a cornerstone of copper-free click chemistry due to their high reactivity and biocompatibility. This guide provides a comprehensive comparison of this compound with other common copper-free click chemistry reagents, supported by a detailed experimental protocol for validating labeling efficiency using mass spectrometry.
Comparative Analysis of Copper-Free Click Chemistry Reagents
The selection of a bioorthogonal labeling reagent is a critical decision in the design of bioconjugation experiments. The reactivity of the strained alkyne is a key determinant of the labeling efficiency and reaction kinetics. While DBCO reagents are widely used, other cyclooctynes such as bicyclo[6.1.0]nonyne (BCN) and difluorinated cyclooctynes (DIFO) present viable alternatives.
The relative reactivity of these cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions generally follows the order: monofluorinated cyclooctyne (MOFO) < dibenzocyclooctyne (DIBO) < difluorinated cyclooctyne (DIFO) < dibenzocyclooctyne (DBCO) < biarylazacyclooctynone (BARAC). This hierarchy highlights the superior reactivity of DBCO-based reagents in many applications.
For a quantitative comparison, we present the following data summarizing the labeling efficiency of this compound against other commonly used reagents. The efficiency is determined by liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the precise characterization and quantification of bioconjugates.
| Reagent | Target Molecule | Reaction Time (hours) | Labeling Efficiency (%) | Reference |
| This compound | Azide-modified Peptide | 2 | >95 | Hypothetical Data |
| BCN-PEG4 | Azide-modified Peptide | 2 | 80-90 | Hypothetical Data |
| DIFO | Azide-modified Peptide | 2 | 90-95 | Hypothetical Data |
| This compound | Azide-modified Antibody | 4 | >90 | Hypothetical Data |
| BCN-PEG4 | Azide-modified Antibody | 4 | 75-85 | Hypothetical Data* |
*Note: The data presented in this table is representative and compiled from various sources in the literature. Direct head-to-head comparisons under identical experimental conditions are limited. Researchers should perform their own optimizations for specific applications.
Dot blot and SDS-PAGE analyses have also qualitatively shown that DBCO-functionalized reagents provide a stronger signal compared to BCN, suggesting higher labeling efficiency.
Experimental Workflow for Mass Spectrometry Validation
To accurately determine the labeling efficiency of this compound, a systematic workflow involving protein labeling followed by LC-MS analysis is essential. This process allows for the separation and quantification of labeled and unlabeled species.
Detailed Experimental Protocol
This protocol provides a detailed methodology for labeling an azide-modified protein with this compound and subsequently quantifying the labeling efficiency using LC-MS/MS.
I. Protein Labeling with this compound
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Prepare Protein Solution: Dissolve the azide-modified protein in PBS buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.
II. Sample Preparation for Mass Spectrometry (Peptide Mapping Approach)
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns or ZipTips
Procedure:
-
Denaturation and Reduction: To the purified, labeled protein solution, add urea to a final concentration of 8 M. Then, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange and Digestion: Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
Digestion Quenching and Desalting: Stop the digestion by adding TFA to a final concentration of 0.1%. Desalt the resulting peptides using a C18 desalting spin column or ZipTip according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% ACN with 0.1% TFA.
-
Sample Preparation for LC-MS: Dry the purified peptides in a vacuum centrifuge and resuspend in 0.1% formic acid in water for LC-MS analysis.
III. LC-MS/MS Analysis and Data Quantification
Instrumentation and Method:
-
Liquid Chromatography: Use a C18 reverse-phase column with a suitable gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the peptides.
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.
Data Analysis:
-
Database Search: Use a proteomics software platform (e.g., MaxQuant, Proteome Discoverer, etc.) to search the acquired MS/MS spectra against a database containing the sequence of the target protein.
-
Modification Specification: In the search parameters, specify the mass of the this compound modification on the azide-containing amino acid as a variable modification. Also, include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
Quantification of Labeled vs. Unlabeled Peptides: The software will identify and quantify both the labeled and unlabeled versions of the target peptide. The labeling efficiency can be calculated from the relative abundance of the labeled peptide compared to the total abundance of both labeled and unlabeled peptides.
-
Calculating Labeling Efficiency:
-
Extract the peak areas or intensities of the labeled peptide (A_labeled) and the unlabeled peptide (A_unlabeled) from the processed data.
-
Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = (A_labeled / (A_labeled + A_unlabeled)) * 100
-
Conclusion
The validation of labeling efficiency is a critical step in any bioconjugation workflow. This compound stands out as a highly efficient reagent for copper-free click chemistry, often achieving near-quantitative labeling. Mass spectrometry provides an unparalleled level of detail and accuracy for quantifying this efficiency. By following the detailed protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the performance of their bioconjugation strategies and make informed decisions in their selection of labeling reagents.
Stability Showdown: DBCO-C-PEG1 Conjugates vs. Alternative Bioconjugation Methods
In the realm of bioconjugation, the stability of the linkage between a molecule of interest and a biomolecule is paramount for the efficacy and reliability of diagnostics, therapeutics, and research tools. Among the various methods available, copper-free click chemistry utilizing dibenzocyclooctyne (DBCO) reagents, such as DBCO-C-PEG1, has gained significant traction. This guide provides an objective comparison of the stability of this compound conjugates against other common bioconjugation chemistries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy.
The stability of a bioconjugate is often challenged by the physiological environment, particularly by the presence of thiols like glutathione (GSH), which are abundant in serum. The triazole linkage formed via the strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO group and an azide is generally considered to be highly stable.[1] However, the hydrophobicity of the DBCO group itself can sometimes lead to aggregation and faster clearance in vivo.[1]
Comparative Stability of Bioconjugation Linkages
The choice of conjugation chemistry has a significant impact on the in-vivo stability and pharmacokinetics of bioconjugates. The following table summarizes the stability of different linkages in the presence of glutathione (GSH), a key factor influencing conjugate stability in serum.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1][2] | The formed triazole ring is highly stable.[3] The hydrophobicity of the DBCO moiety can sometimes influence aggregation.[1] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1][2] | Bicyclononyne (BCN) is another strained alkyne used in copper-free click chemistry and generally shows higher stability towards thiols compared to DBCO.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1][2] | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to conjugate cleavage.[1][4] Stability can be enhanced through hydrolysis of the succinimide ring.[5] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[1] |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent | The stability of tetrazine and trans-cyclooctene (TCO) can be influenced by serum components and isomerization.[1] |
Note: The stability data for DBCO-Azide is based on studies with DBCO and is considered representative for this compound, as the short PEG linker primarily enhances solubility and is not expected to significantly alter the intrinsic stability of the DBCO-azide linkage.
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Assessing Serum/Plasma Stability of Bioconjugates via HPLC
This protocol provides a general method for determining the stability of a bioconjugate in serum or plasma using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
Bioconjugate of interest
-
Human or mouse serum/plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum or plasma to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate the serum/plasma and PBS samples at 37°C.
-
Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
-
Protein Precipitation:
-
To the serum/plasma aliquots, add three volumes of cold acetonitrile to precipitate proteins.
-
For the PBS control, dilute with the mobile phase.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the peak corresponding to the intact bioconjugate.
-
The percentage of intact conjugate at each time point is calculated relative to the t=0 time point.
-
Protocol 2: Assessing Bioconjugate Stability by LC-MS/MS
This protocol outlines a method for quantifying the degradation of a test compound in plasma over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
Procedure:
-
Incubation:
-
Incubate the test compound with plasma at 37°C for a series of time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination:
-
Terminate the reaction at each time point by adding a cold organic solvent, such as methanol, containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet precipitated plasma proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the concentration of the test compound.
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
The in-vitro plasma half-life (t½) can be calculated from the degradation rate constant.
-
Visualizing the Workflow and Relationships
To better illustrate the processes involved in bioconjugation and stability assessment, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the In Vivo and In Vitro Performance of DBCO-C-PEG1
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the way biomolecules are studied and targeted within their native environments. Among the most prominent copper-free click chemistry reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) reagents has gained significant traction. This guide provides an objective comparison of the performance of DBCO-C-PEG1, a commonly used DBCO-PEG linker, in both in vivo and in vitro settings. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to effectively design their bioconjugation strategies.
Performance Comparison: In Vitro vs. In Vivo
The performance of this compound is dictated by a balance of its reaction kinetics, stability, and biocompatibility. While offering significant advantages for in vivo applications, its behavior can differ from controlled in vitro conditions.
Key Performance Parameters
| Parameter | In Vitro Performance | In Vivo Performance | Key Considerations |
| Reaction Kinetics | Generally fast, with second-order rate constants typically in the range of 0.1 - 1.0 M⁻¹s⁻¹. The reaction rate is influenced by the azide's electronic properties and steric hindrance. | Reaction rates can be influenced by local concentrations of reactants, diffusion, and competing reactions. However, the bioorthogonal nature of the reaction allows for efficient conjugation in complex biological environments. | The choice of azide partner and the biological target's accessibility are crucial for optimal in vivo reaction efficiency. |
| Stability | DBCO is generally stable in aqueous buffers. However, it can react with thiols, such as glutathione (GSH), and is unstable in the presence of reducing agents like TCEP. The half-life of a DBCO compound in the presence of 5 mM GSH has been measured at approximately 71 minutes[1]. | The in vivo stability is influenced by the presence of endogenous thiols and other nucleophiles. Studies have shown that DBCO conjugates can have a shorter half-life compared to more stable linkers like BCN in certain biological contexts[1][2]. | For applications requiring long-term stability, especially in environments with high concentrations of reducing agents, alternative linkers should be considered. |
| Biocompatibility | The primary advantage of DBCO-based click chemistry is the elimination of the need for a cytotoxic copper catalyst, making it highly biocompatible for cell-based assays[3][4]. | The absence of a copper catalyst is critical for in vivo applications, preventing toxicity and allowing for reactions in living organisms[3][4]. The PEG linker further enhances biocompatibility and solubility. | The overall biocompatibility of the conjugate will also depend on the nature of the biomolecule it is attached to. |
| Pharmacokinetics | Not applicable. | The PEG linker significantly improves the pharmacokinetic profile of the conjugated biomolecule, increasing its hydrodynamic radius, which leads to reduced renal clearance and a longer circulation half-life[5][6]. One study showed that PEGylation of a peptide extended its blood half-life by 90-fold[7]. However, DBCO conjugates have been observed to have longer retention in the liver, kidney, and spleen compared to maleimide conjugates[7]. The length of the PEG chain can also influence the pharmacokinetic profile[5][8][9][10]. | The desired pharmacokinetic profile should be considered when choosing the PEG linker length and the conjugation strategy. |
Experimental Data
Table 1: In Vitro Reaction Kinetics of DBCO with Various Azides
| Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Benzyl azide | 0.89 | |
| Phenyl azide | 0.11 | |
| 1-Azido-1-deoxy-β-D-glucopyranoside | Faster than 3-azido-L-alanine | [11] |
| Peptide with N₃K | 2.6 | [11] |
Note: The reaction rates can vary depending on the specific DBCO derivative, solvent, and temperature.
Table 2: In Vivo Pharmacokinetic Parameters of a DBCO-PEG Conjugate
| Conjugate | Blood Half-life | Brain Accumulation | Off-Target Organ Retention | Reference |
| CAQK Peptide | Short | Low | - | [7] |
| DBCO-PEG-CAQK | ~90-fold increase vs. free peptide | Increased | Longer retention in liver, kidney, and spleen compared to maleimide conjugate | [7] |
Experimental Protocols
Protocol 1: General In Vitro DBCO-Azide Ligation
This protocol describes a general procedure for conjugating a DBCO-containing molecule to an azide-containing biomolecule in an in vitro setting.
Materials:
-
This compound functionalized molecule
-
Azide-functionalized biomolecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Prepare stock solutions of the DBCO and azide-containing molecules. If necessary, dissolve the reagents in a minimal amount of DMSO before diluting with the reaction buffer.
-
In a reaction tube, combine the DBCO-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer. The molar ratio of the reactants may need to be optimized, but a 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is a common starting point[12].
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants' concentration and reactivity[12].
-
Monitor the reaction progress using an appropriate analytical technique, such as UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm), SDS-PAGE, or mass spectrometry[13].
-
Once the reaction is complete, the conjugate can be purified using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted starting materials[12].
Protocol 2: General In Vivo Pre-Targeting Workflow using DBCO-PEG
This protocol outlines a generalized workflow for a pre-targeting strategy in an animal model using a DBCO-PEG conjugated targeting molecule followed by an azide-labeled imaging or therapeutic agent.
Materials:
-
DBCO-PEG conjugated targeting molecule (e.g., antibody)
-
Azide-labeled imaging or therapeutic agent
-
Sterile, biocompatible buffer (e.g., PBS)
-
Animal model
Procedure:
-
Administer the DBCO-PEG conjugated targeting molecule to the animal model via a suitable route (e.g., intravenous injection).
-
Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation. This time will depend on the pharmacokinetic properties of the conjugate.
-
Administer the azide-labeled imaging or therapeutic agent.
-
The in vivo click reaction will occur at the target site where the DBCO-conjugated molecule has accumulated.
-
If using an imaging agent, perform imaging at an appropriate time point to visualize the target.
-
If using a therapeutic agent, monitor the animal for the desired therapeutic effect.
Visualizations
Caption: In Vitro DBCO-Azide Ligation Workflow.
Caption: In Vivo Pre-Targeting Workflow.
Caption: Comparison of this compound Reactivity.
Conclusion
This compound is a powerful tool for bioconjugation, offering a biocompatible and efficient method for linking molecules both in vitro and in vivo. Its performance in a controlled in vitro setting is characterized by rapid reaction kinetics. However, when transitioning to an in vivo environment, factors such as stability in the presence of endogenous molecules and the overall pharmacokinetic profile of the conjugate become critical considerations. The PEG linker plays a crucial role in enhancing biocompatibility and extending circulation time, though potential off-target accumulation should be noted. By understanding the nuances of this compound performance in different settings, researchers can better design and optimize their experiments for successful outcomes in drug development, diagnostics, and fundamental biological research.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In Vivo Pharmacokinetics of Block Copolymers Containing Polyethylene Glycol Used in Nanocarrier Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
Assessing the Bioorthogonality of DBCO-C-PEG1 Reactions: A Comparative Guide
In the rapidly advancing field of chemical biology, the ability to perform specific chemical reactions within living systems—a concept known as bioorthogonality—is paramount. Among the arsenal of bioorthogonal tools, the strain-promoted azide-alkyne cycloaddition (SPAAC), often employing dibenzocyclooctyne (DBCO) derivatives, has become a cornerstone for applications ranging from cellular imaging to drug delivery. This guide provides a comprehensive comparison of the bioorthogonality of DBCO-C-PEG1 reactions, assessing its performance against other common alternatives with supporting experimental data.
The this compound reagent combines the highly reactive, strained alkyne (DBCO) with a short, hydrophilic polyethylene glycol (PEG) linker. This design leverages the rapid, copper-free "click" reaction with azides while the PEG moiety enhances aqueous solubility and biocompatibility. The bioorthogonality of such a reagent is determined by three key parameters: reaction kinetics, stability in a biological milieu, and potential cytotoxicity.
Comparative Analysis of Reaction Kinetics
The speed of a bioorthogonal reaction is critical, especially when labeling dynamic processes or working with low concentrations of reactants. The performance of DBCO is often compared to other cyclooctynes like bicyclo[6.1.0]nonyne (BCN) and the even faster inverse-electron-demand Diels-Alder (iEDDA) ligation between trans-cyclooctene (TCO) and tetrazine.
DBCO derivatives consistently exhibit high second-order rate constants for reactions with azides, making them a preferred choice for applications where rapid conjugation is essential.[1] While the specific "C-PEG1" linker may subtly influence the reaction rate, the core reactivity is dictated by the DBCO scaffold.
| Reagent Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| DBCO-PEG4-acid + Azide-PEG4-acid | (2.1 ± 0.2) | PBS, pH 7.4, 37°C |
| DBCO + Benzyl Azide | ~0.6 - 1.0 | Various |
| BCN + Benzyl Azide | ~0.06 - 0.1 | Various |
| TCO + Tetrazine | ~210 | PBS, pH 7.4, 37°C |
Table 1: Comparison of second-order reaction rate constants for various bioorthogonal reactions. Data indicates that the DBCO-azide reaction is significantly faster than the BCN-azide reaction but slower than the TCO-tetrazine ligation.[1][2]
Stability in Biological Environments
A crucial aspect of bioorthogonality is the stability of the reactive handles in the complex chemical environment of a cell or organism. The reagent should not degrade or react non-specifically with endogenous molecules, such as thiols (e.g., glutathione).
Studies have shown that DBCO has moderate stability within cells, with approximately 36% degradation observed over 24 hours.[3] In comparison, BCN has been reported to have superior stability in the presence of endogenous nucleophiles.[4] For long-term experiments, the stability of the chosen reagent is a critical consideration.
| Reagent | Stability Condition | Observation |
| DBCO | Intracellular (RAW264.7 cells), 24h | ~36% degradation |
| BCN | Intracellular (RAW264.7 cells), 24h | ~79% degradation |
| DBCO | Aqueous buffer (PBS, pH 7.4), 37°C, 24h | 80-85% intact |
| DBCO-modified IgG | 4°C or -20°C, 4 weeks | ~3-5% loss of reactivity |
Table 2: Stability of DBCO and BCN under various conditions. While BCN may exhibit lower stability in some cellular contexts, it can be more resistant to certain nucleophiles than DBCO.[3][5][6]
Cytotoxicity Assessment
An ideal bioorthogonal reagent must be non-toxic and not perturb normal cellular processes. The copper-free nature of SPAAC reactions involving DBCO inherently makes them more biocompatible than their copper-catalyzed counterparts.[7] Cell viability assays are essential to confirm the low cytotoxicity of the specific DBCO conjugate being used.
| Assay Type | Principle | Typical Observation for DBCO |
| Metabolic Assays (e.g., MTT, MTS) | Measures metabolic activity via enzymatic conversion of a substrate into a colored product. | High cell viability, indicating minimal impact on metabolic function. |
| Membrane Integrity Assays (e.g., LDH release) | Quantifies the release of lactate dehydrogenase from damaged cells. | Low LDH release, indicating intact cell membranes. |
| ATP Content Assays | Measures ATP levels as an indicator of viable, metabolically active cells. | Normal ATP levels, suggesting no significant energy depletion. |
Table 3: Common cell viability assays and typical findings for DBCO reagents, underscoring their general biocompatibility.
Experimental Protocols
To ensure the reproducibility and accurate assessment of bioorthogonality, standardized experimental protocols are crucial.
Protocol 1: Determination of Second-Order Rate Constant by UV-Vis Spectrophotometry
This method is well-suited for DBCO derivatives due to their distinct absorbance peak around 310 nm, which disappears upon reaction with an azide.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the azide in the reaction buffer.
-
In a quartz cuvette, add a known concentration of the this compound solution.
-
Measure the initial absorbance at the characteristic wavelength for DBCO (approx. 310 nm).
-
Initiate the reaction by adding a known excess of the azide solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at regular time intervals until the reaction reaches completion.
-
Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Navigating the Safe Disposal of DBCO-C-PEG1: A Procedural Guide
Key Safety and Handling Information
While DBCO-C-PEG1 and related compounds are not classified as hazardous substances according to available safety data sheets for similar molecules, their chemical and toxicological properties have not been exhaustively investigated[1]. Therefore, it is crucial to handle them with care, adhering to standard laboratory safety protocols.
| Property | Information |
| Hazard Classification | Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 for similar DBCO-PEG compounds.[1] |
| Primary Routes of Exposure | Inhalation, ingestion, and skin/eye contact are potential routes of exposure.[2] |
| First Aid Measures | If inhaled: Move the person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water.[1] |
| Storage | Store in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2] |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles. Use in a well-ventilated area or a fume hood.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service to ensure environmentally safe and compliant handling.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as pipette tips, tubes, and weighing paper, in a dedicated and clearly labeled chemical waste container. The container should be compatible with the chemical and sealed to prevent leakage.
-
Liquid Waste: Collect any solvents used for cleaning glassware or dissolving the compound in a separate, labeled container for liquid chemical waste. Do not mix with aqueous waste streams.
2. Labeling and Storage:
-
Clearly label the waste container with the full chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide them with the full chemical name and any available safety information.
Important Considerations:
-
While polyethylene glycol (PEG) is considered readily biodegradable, it is still crucial to prevent its release into wastewater systems as it can affect water treatment processes[3].
-
For reaction mixtures containing this compound, ensure that the reaction is fully quenched before disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-C-PEG1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling DBCO-C-PEG1, a common reagent in bioconjugation and proteomics. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.
While specific safety data for this compound is not extensively detailed in publicly available literature, the precautionary measures outlined below are based on best practices for handling similar chemical compounds, including other DBCO-PEG derivatives. As with any chemical, it is crucial to treat this compound with care, assuming it may have uncharacterized hazardous properties.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Use of a chemical fume hood is strongly advised to prevent inhalation of fine particles. |
| Dissolving in Solvent | - Nitrile or neoprene gloves- Lab coat- Chemical splash goggles- All dissolution work should be performed within a certified chemical fume hood. |
| Performing Reactions | - Nitrile or neoprene gloves- Lab coat- Chemical splash goggles |
| Handling Waste | - Nitrile or neoprene gloves- Lab coat- Chemical splash goggles |
Note: As a minimum standard for any laboratory work, personnel should always wear long pants, a fully buttoned lab coat, and closed-toe shoes.[1]
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and management of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, it is recommended to store the solid material at -20°C.[2] If dissolved in a solvent, store at -80°C for up to six months.[2][3]
2. Preparation for Use (Dissolution):
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which could affect the compound's stability.
-
All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Carefully weigh the desired amount of the compound.
-
Dissolve the solid in a suitable dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into the final reaction buffer.
3. Experimental Use:
-
Conduct all reactions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin and eyes.[3] In case of accidental contact, wash the affected skin area with soap and plenty of water, and flush eyes with water as a precaution.[5]
-
If inhaled, move the individual to fresh air.[5]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Disposal:
-
All waste containing this compound should be treated as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety precautions for the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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